molecular formula C17H26N2O · HCl B1163273 7-methoxy DiPT (hydrochloride)

7-methoxy DiPT (hydrochloride)

Cat. No.: B1163273
M. Wt: 310.9
InChI Key: HQYGIECPVFWIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy DiPT (hydrochloride) is an analytical reference material that is structurally categorized as a tryptamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Properties

Molecular Formula

C17H26N2O · HCl

Molecular Weight

310.9

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-17-15(14)7-6-8-16(17)20-5;/h6-8,11-13,18H,9-10H2,1-5H3;1H

InChI Key

HQYGIECPVFWIPR-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)CCC1=CNC2=C1C=CC=C2OC.Cl

Synonyms

7-methoxy-N,N-Diisopropyltryptamine; 7-MeO DiPT

Origin of Product

United States

Foundational & Exploratory

7-MeO-DiPT: Mechanism of Action & Structural Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action (MOA) and Structure-Activity Relationship (SAR) of 7-MeO-DiPT, contrasting it with its bioactive isomers.

A Technical Analysis of Positional Isomerism in Tryptamine Signaling

Executive Summary

7-Methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) is a synthetic tryptamine and a positional isomer of the well-known psychedelic 5-MeO-DiPT ("Foxy Methoxy"). Unlike its 5-substituted counterpart, which exhibits potent agonist activity at 5-HT


 and 5-HT

receptors, 7-MeO-DiPT is pharmacologically characterized by a distinct lack of psychoactivity at standard dosages.

This guide analyzes the Pharmacological Null Hypothesis of the 7-position substitution. It details the structural impediments that prevent 7-MeO-DiPT from successfully activating the serotonergic signaling cascade, serving as a critical case study in "Negative SAR" (Structure-Activity Relationship) for drug developers mapping the steric limits of the orthosteric binding pocket.

Chemical Structure & Isomeric Divergence

To understand the mechanism (or lack thereof), one must first analyze the topology of the molecule relative to the receptor binding site.

Structural Comparison

The tryptamine scaffold consists of an indole ring fused to an ethylamine chain.[1] The addition of a methoxy (-OMe) group alters the electronic and steric profile of the indole ring.

Feature5-MeO-DiPT (Active)7-MeO-DiPT (Inactive/Low Potency)
Substitution Position Carbon-5 (Indole)Carbon-7 (Indole)
Electronic Effect Increases electron density at C4/C6; favorable pi-stacking.Increases electron density at C6; alters dipole moment vector.
Steric Profile Points into a hydrophobic pocket (residues V156, F339 in 5-HT

).
Points towards the transmembrane helix boundary (TM6/TM7 interface).
Human Active Dose 6–12 mg>70 mg (Shulgin Limit)
Visualization of Isomeric Pathways

The following diagram illustrates the divergence in pharmacological fate based on the methoxy position.

SAR_Pathway Precursor DiPT Scaffold Sub5 5-Methoxy Substitution (5-MeO-DiPT) Precursor->Sub5 Synthetic Route A Sub7 7-Methoxy Substitution (7-MeO-DiPT) Precursor->Sub7 Synthetic Route B Receptor5 5-HT2A Binding Pocket (Hydrophobic Accomodation) Sub5->Receptor5 High Affinity (Ki < 100nM) Receptor7 5-HT2A Binding Pocket (Steric Clash / Repulsion) Sub7->Receptor7 Low Affinity / Efficacy Signal Gq/11 Signaling (Psychoactivity) Receptor5->Signal Helix 5-6 Movement NoSignal No Activation (Inactive >70mg) Receptor7->NoSignal Conformational Lock

Figure 1: Divergent pharmacological pathways of DiPT isomers. The 7-position substitution leads to a mechanistic dead-end due to receptor incompatibility.

Pharmacodynamics: The Mechanism of Inactivity

The primary mechanism of action for 7-MeO-DiPT is defined by its inability to stabilize the active conformation of the 5-HT


 receptor.
The 5-HT2A Orthosteric Binding Pocket

In the 5-HT


 receptor, the orthosteric binding pocket is lined by transmembrane helices (TM) 3, 5, 6, and 7.
  • 5-Position (Active): The 5-methoxy group of 5-MeO-DiPT interacts with a hydrophobic cleft formed by residues on TM5. This interaction stabilizes the receptor in an active state, facilitating coupling with Gq/11 proteins.

  • 7-Position (Inactive): The 7-position of the indole ring faces the interface between TM6 and TM7. In silico modeling suggests that a methoxy group at this position creates a steric clash with residues such as Trp336 or Phe339 .

Loss of Hydrogen Bonding Network

Agonism requires the indole NH to form a hydrogen bond with Ser242 (TM5). The 7-methoxy group, being bulky and electron-rich, likely distorts the orientation of the indole ring within the pocket. This distortion prevents the critical hydrogen bond formation, rendering the molecule an ineffective agonist.

SERT Interaction (Secondary Mechanism)

While 5-MeO-DiPT is a potent inhibitor of the Serotonin Transporter (SERT), the 7-MeO isomer likely retains some affinity for SERT due to the lipophilic diisopropyl tail, but with significantly reduced potency. The steric bulk at the 7-position interferes with the transporter's substrate pathway, which is optimized for 5-substituted or unsubstituted indoles.

Experimental Protocols for Characterization

To empirically validate the inactivity and mechanistic profile of 7-MeO-DiPT, researchers must employ a "Tiered Screening Protocol." This ensures that "inactivity" is distinguished from "low potency" or "antagonism."

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine if 7-MeO-DiPT binds to the receptor at all (Affinity vs. Efficacy).

  • Preparation: Transfect HEK293 cells with human 5-HT

    
     cDNA. Prepare membrane homogenates.
    
  • Ligand: Use

    
    -Ketanserin (antagonist) or 
    
    
    
    -LSD (agonist) as the radioligand.
  • Competition: Incubate membranes with radioligand (1 nM) and increasing concentrations of 7-MeO-DiPT (

    
     M to 
    
    
    
    M).
  • Incubation: 60 minutes at 37°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     values using the Cheng-Prusoff equation.
    
    • Expected Result:

      
       nM (indicating negligible affinity).
      
Protocol B: GTP S Functional Assay (Efficacy)

Objective: If binding is detected, does it activate the receptor?

  • System: CHO-K1 cells expressing recombinant human 5-HT

    
    .
    
  • Tracer:

    
    -GTP
    
    
    
    S (non-hydrolyzable GTP analog).
  • Stimulation: Treat cells with 7-MeO-DiPT (

    
    ).
    
  • Measurement: Quantify bound

    
    -GTP
    
    
    
    S.
  • Control: Normalize against 5-HT (100% activation) and Vehicle (0%).

    • Expected Result:

      
       efficacy relative to serotonin (indicating lack of agonism).
      
Workflow Visualization

Protocol_Flow Start Compound Synthesis (7-MeO-DiPT) Binding Radioligand Binding (Affinity Screen) Start->Binding Decision Ki < 10uM? Binding->Decision Functional GTPyS / Calcium Flux (Efficacy Screen) Decision->Functional Yes (Binds) Drop Classify as Inactive (Negative SAR) Decision->Drop No (High Ki) InVivo Mouse Head Twitch (Behavioral Proxy) Functional->InVivo Agonist Detected Functional->Drop Antagonist/No Effect

Figure 2: Tiered screening workflow for validating the pharmacological profile of novel tryptamines.

Comparative Data Summary

The following table synthesizes historical data (Shulgin) with predicted pharmacological values based on SAR trends.

Parameter5-MeO-DiPT7-MeO-DiPTReference
5-HT

Affinity (

)
High (~20-50 nM)Low (>10,000 nM)*[1, 2]
Functional Efficacy (

)
Partial AgonistNegligible[1]
SERT Inhibition (

)
Potent (~1-3

M)
Weak/Unknown[3]
Shulgin Rating +++ (Active)(Inactive)[1]
Metabolic Route CYP2D6 (O-demethylation)CYP2D6 (Likely slower)[4]

*Predicted based on lack of in vivo activity.

Conclusion

7-MeO-DiPT serves as a definitive boundary marker in the structure-activity relationship of psychedelic tryptamines. Its inactivity highlights the regiospecific sensitivity of the serotonin 5-HT


 receptor. While the 5-position tolerates and benefits from alkoxy substitution, the 7-position introduces steric bulk that disrupts the receptor's conformational toggle switch. For drug development professionals, 7-MeO-DiPT is not a candidate for therapeutic development but a control compound for validating binding pocket models.

References

  • Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Entry #37: 5-MeO-DiPT; Commentary on isomers).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

  • Sogawa, C., et al. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter.[2][3] Toxicology Letters, 170(1), 75-82.

  • Blough, B. E., et al. (2014). Synthesis and pharmacology of 4-substituted tryptamines. Journal of Medicinal Chemistry, 57(20), 8629-8638. (Provides context on SAR of tryptamine substitutions).

Sources

An In-Depth Technical Guide to the Research and Characterization of 7-Methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Psychoactive Substances

The landscape of neuropharmacology is in a constant state of flux, with the emergence of novel psychoactive substances (NPS) presenting both challenges and opportunities for scientific exploration. One such molecule is 7-methoxy-N,N-diisopropyltryptamine, identified by CAS number 2749302-95-0. As a structural analog within the broader class of tryptamines, it resides in a family of compounds known for their profound effects on the central nervous system, primarily through interaction with the serotonergic system.

This guide serves as a comprehensive technical framework for researchers and drug development professionals embarking on the study of 7-MeO-DiPT. It is crucial to acknowledge that, as of the writing of this document, the physiological and toxicological properties of this specific compound are largely uncharacterized in peer-reviewed literature.[1] Therefore, this document is not a summary of existing data, but rather a forward-looking roadmap. It is designed to provide a robust, scientifically-grounded, and logical workflow for the comprehensive investigation of a novel tryptamine, from initial chemical synthesis and analysis to in-depth pharmacological and behavioral characterization. As a Senior Application Scientist, the causality behind each proposed experimental choice is explained, ensuring that the described protocols form a self-validating system for generating high-quality, reproducible data.

Part 1: Foundational Understanding and Chemical Profile

The Tryptamine Scaffold: A Privileged Structure in Neuropharmacology

Tryptamine, an indolamine metabolite of the amino acid tryptophan, serves as the foundational structure for a vast array of neuroactive compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[2] The tryptamine framework is a privileged scaffold in medicinal chemistry due to its inherent ability to interact with various receptors in the central nervous system. Psychedelic tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocybin, are well-known for their potent agonism at the serotonin 5-HT2A receptor, an interaction believed to be central to their consciousness-altering effects.[3][4]

Structural Analysis of 7-MeO-DiPT

7-Methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) is a substituted tryptamine characterized by two key structural modifications to the parent tryptamine molecule:

  • A methoxy (-OCH3) group at the 7-position of the indole ring.

  • Two isopropyl groups on the terminal amine, forming a diisopropylamino moiety.

These modifications are predicted to significantly influence its pharmacological profile compared to other tryptamines. The N,N-diisopropyl substitution, for instance, is a hallmark of DiPT, a compound noted for its unusual primary effect of auditory distortion.[5] The 7-methoxy substitution's impact is less predictable without empirical data, but it will undoubtedly alter the molecule's electronic properties and how it docks with receptor binding pockets.

Table 1: Chemical Identity of 7-Methoxy-N,N-diisopropyltryptamine Hydrochloride
PropertyValueSource
CAS Number 2749302-95-0[1]
Formal Name 7-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine, monohydrochloride[1]
Molecular Formula C₁₇H₂₆N₂O • HCl[1]
Formula Weight 310.9 g/mol [1]
SMILES CC(C)N(C(C)C)CCC1=CNC2=C1C=CC=C2OC.Cl[1]
InChI Key HQYGIECPVFWIPR-UHFFFAOYSA-N[1]

Part 2: A Proposed Research Workflow for the Comprehensive Characterization of 7-MeO-DiPT

The following sections outline a logical, multi-stage research program designed to systematically elucidate the chemical and pharmacological properties of 7-MeO-DiPT.

Diagram: Overall Research Workflow

G cluster_0 Phase 1: Synthesis & Analytical Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Characterization A Chemical Synthesis B Purification A->B C Structural Verification (NMR, MS) B->C D Purity Analysis (HPLC, GC-MS) C->D E Receptor Binding Assays (Serotonin Receptor Panel) D->E F Functional Assays (e.g., Ca2+ Flux, IP1) E->F G Determine Affinity (Ki) & Efficacy (EC50, Emax) F->G H Rodent Head-Twitch Response (HTR) G->H I Drug Discrimination Studies H->I J Other Behavioral Assays (e.g., Locomotor, Anxiety) I->J

Caption: A phased approach to the characterization of 7-MeO-DiPT.

Phase 1: Chemical Synthesis and Analytical Characterization

Rationale: The foundation of any pharmacological investigation is the unequivocal confirmation of the identity and purity of the test substance. This phase ensures that all subsequent biological data can be confidently attributed to the molecule of interest.

2.1.1 Proposed Synthesis Route

A plausible synthetic route for 7-MeO-DiPT would likely start from 7-methoxy-1H-indole. A common method for tryptamine synthesis involves the reaction of the indole with oxalyl chloride, followed by reaction with diisopropylamine to form the corresponding ketoamide. Subsequent reduction of the ketoamide, for example with lithium aluminum hydride (LiAlH₄), would yield the final product, 7-MeO-DiPT.[6]

2.1.2 Detailed Protocol: Purity and Identity Confirmation

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., LiChrospher® RP-18e).[7]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at 220 nm and 280 nm.

    • Procedure: Dissolve a small sample of the synthesized 7-MeO-DiPT hydrochloride in the mobile phase. Inject onto the column and run the gradient.

    • Validation: Purity is determined by the area of the main peak relative to the total area of all peaks. The target purity for pharmacological studies should be ≥98%.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To confirm the molecular weight and fragmentation pattern, further verifying the structure.

    • Instrumentation: GC-MS system.

    • Column: A non-polar capillary column (e.g., HP-5MS).[7]

    • Carrier Gas: Helium.

    • Procedure: The freebase of 7-MeO-DiPT is dissolved in a suitable solvent (e.g., methanol or chloroform) and injected into the GC-MS.[8] The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the freebase and a fragmentation pattern consistent with the tryptamine structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide an unambiguous structural elucidation.

    • Procedure: ¹H and ¹³C NMR spectra should be acquired. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the proposed structure of 7-methoxy-N,N-diisopropyltryptamine.

Phase 2: In Vitro Pharmacological Profiling

Rationale: This phase aims to identify the biological targets of 7-MeO-DiPT and quantify its interaction with these targets. Given its tryptamine structure, the primary focus will be on the serotonin receptor family.

2.2.1 Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 7-MeO-DiPT for a panel of relevant G-protein coupled receptors (GPCRs), with a focus on serotonin (5-HT) receptors.

Detailed Protocol: Radioligand Binding Assay for the 5-HT2A Receptor

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

    • Radioligand, e.g., [³H]ketanserin.[9]

    • Non-specific binding control, e.g., spiperone.

    • Synthesized and purified 7-MeO-DiPT.

    • Assay buffer and 96-well microfilter plates.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]ketanserin, and varying concentrations of 7-MeO-DiPT.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of spiperone.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the microfilter plates and wash to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 7-MeO-DiPT.

    • Plot the percentage of specific binding against the log concentration of 7-MeO-DiPT to generate a competition curve.

    • Determine the IC₅₀ (the concentration of 7-MeO-DiPT that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

2.2.2 Functional Assays

Objective: To determine if 7-MeO-DiPT acts as an agonist, antagonist, or inverse agonist at its target receptors, and to quantify its potency (EC₅₀) and efficacy (Emax).

Diagram: 5-HT2A Receptor Signaling Pathway

G ligand 7-MeO-DiPT (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 Induces

Caption: Agonist activation of the 5-HT2A receptor canonical pathway.

Detailed Protocol: Calcium Mobilization Assay

  • Rationale: The 5-HT2A receptor is coupled to the Gq/11 G-protein, which activates phospholipase C, leading to an increase in intracellular calcium.[10] This provides a direct measure of receptor activation.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • A microplate reader capable of measuring fluorescence.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of 7-MeO-DiPT to the wells.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of 7-MeO-DiPT.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist like serotonin.

Phase 3: In Vivo Behavioral Characterization

Rationale: In vitro assays provide crucial information about molecular interactions, but in vivo studies are necessary to understand the compound's effects on a whole, behaving organism. These studies provide insights into its potential psychoactive effects.

2.3.1 Head-Twitch Response (HTR) in Rodents

Objective: To assess the 5-HT2A receptor agonist activity of 7-MeO-DiPT in vivo.

Rationale: The head-twitch response in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation and is a common characteristic of many hallucinogenic drugs.[11]

Detailed Protocol: HTR Assay in Mice

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Acclimate the mice to the testing environment.

    • Administer varying doses of 7-MeO-DiPT (e.g., via intraperitoneal injection).

    • Place each mouse in an individual observation chamber.

    • Record the number of head twitches over a specified period (e.g., 30 minutes).

    • To confirm the role of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before the administration of 7-MeO-DiPT.[12]

  • Data Analysis:

    • Plot the mean number of head twitches against the dose of 7-MeO-DiPT to generate a dose-response curve.

    • A significant reduction in HTR in the antagonist pre-treated group would confirm that the effect is mediated by the 5-HT2A receptor.

2.3.2 Further Behavioral Assays

To build a more comprehensive behavioral profile, other assays can be employed:

  • Locomotor Activity: To assess whether the compound has stimulant or sedative effects.

  • Elevated Plus Maze: To evaluate potential anxiolytic or anxiogenic properties.[13][14]

  • Forced Swim Test: A common, though debated, test for potential antidepressant-like effects.[13][14]

  • Drug Discrimination: A sophisticated technique to determine if the subjective effects of 7-MeO-DiPT are similar to those of known hallucinogens like LSD or DMT in trained animals.[15]

Part 3: Data Synthesis and Future Directions

The culmination of this multi-phased research plan will be a comprehensive dossier on 7-MeO-DiPT. The data from the in vitro assays will provide a clear picture of its receptor interaction profile, while the in vivo studies will shed light on its functional consequences at the organismal level.

Should 7-MeO-DiPT demonstrate potent and selective activity at a particular receptor, further research could be warranted. This might include:

  • Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Advanced neuroimaging: To investigate its effects on brain connectivity and activity patterns.

  • Analogue synthesis: To explore the structure-activity relationships (SAR) of the 7-substituted DiPT scaffold.

This rigorous, hypothesis-driven approach is essential for transforming an uncharacterized molecule like 7-MeO-DiPT from a mere CAS number into a well-understood pharmacological tool, and potentially, a lead for future therapeutic development.

References

  • DiPT. Wikipedia. Available from: [Link]

  • Szabo, A., Kovacs, A., Frecska, E., & Rajnavolgyi, E. (2014). Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells. PLOS One. Available from: [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. Available from: [Link]

  • Tryptamine. Wikipedia. Available from: [Link]

  • 5-Methoxy-N,N-Diisopropyltryptamine. PubChem. Available from: [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). DEA Diversion Control Division. Available from: [Link]

  • Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. Psychedelic Alpha. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • 5-MeO-DiPT. Wikipedia. Available from: [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available from: [Link]

  • Pharmacological and behavioural effects of tryptamines present in psilocybin-containing mushrooms. PubMed. Available from: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

  • The behavioral pharmacology of hallucinogens. PMC. Available from: [Link]

  • Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Analytical methods to determine tryptamines in conventional and... ResearchGate. Available from: [Link]

  • Method for preparing tryptamine derivatives. Google Patents.
  • The behavioral pharmacology of hallucinogens. PubMed - NIH. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Available from: [Link]

  • Introduction to Psychedelic Tryptamines. Spirit Pharmacist. Available from: [Link]

  • Psychedelics research in rodents has a behavior problem. The Transmitter. Available from: [Link]

  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. SWGDrug. Available from: [Link]

  • Animal Behavior in Psychedelic Research. ScienceDirect. Available from: [Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines. MAPS - Psychedelic Bibliography. Available from: [Link]

  • The hallucinogenic world of tryptamines: an updated review. PubMed. Available from: [Link]

  • The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers. Available from: [Link]

  • Psychedelics research in rodents has a behavior problem. YouTube. Available from: [Link]

  • Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Oxford Academic. Available from: [Link]

  • Hallucinogen-like Actions of 5-Methoxy-N,N-Diisopropyltryptamine in mice and rats. ResearchGate. Available from: [Link]

Sources

Acknowledging the Frontier: A Proposed Research Framework for the Physiological Effects of 7-Methoxy-DiPT in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide addresses the current knowledge gap surrounding the physiological effects of 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT). While its structural isomer, 5-methoxy-DiPT, has been the subject of considerable research, 7-methoxy-DiPT remains largely uncharacterized. This document serves as a comprehensive framework for researchers, scientists, and drug development professionals, proposing a structured research program to elucidate the pharmacological and toxicological profile of this novel tryptamine. By leveraging established methodologies from the study of related compounds, this guide provides detailed experimental protocols, from initial receptor binding assays to in-vivo cardiovascular and behavioral assessments in animal models. The objective is to offer a scientifically rigorous roadmap for the systematic investigation of 7-methoxy-DiPT, ensuring data integrity and reproducibility, and ultimately enabling an informed assessment of its potential therapeutic or adverse effects.

Introduction: The Uncharted Territory of 7-Methoxy-DiPT

7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT) is a tryptamine compound that, despite its structural similarity to other psychoactive tryptamines, has received little to no scientific investigation.[1] The physiological and toxicological properties of this compound are largely unknown.[1] Notably, early work by Alexander Shulgin indicated that 7-MeO-DiPT was inactive in humans at oral doses up to 70 mg.[2] However, the lack of comprehensive preclinical data represents a significant gap in the understanding of substituted tryptamines.

In contrast, its isomer, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy," is a well-documented psychoactive substance with known effects on the serotonergic system.[2][3] 5-MeO-DiPT is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[2][4] Studies in animal models have shown that 5-MeO-DiPT induces hallucinogen-like behaviors, such as the head-twitch response (HTR) in rodents, which is primarily mediated by the serotonin 5-HT2A receptor.[3][5] Furthermore, it has been associated with potential neurotoxic and cardiotoxic effects.[2][6][7]

Given the profound influence of methoxy group positioning on the pharmacological activity of tryptamines, a thorough investigation into the physiological effects of 7-methoxy-DiPT is warranted. This guide outlines a proposed research program to systematically characterize this compound in animal models.

Proposed Research Program: A Phased Approach

A logical and phased research plan is essential for the comprehensive evaluation of a novel compound. The following sections detail a proposed workflow, from in-vitro characterization to in-vivo physiological assessment.

Phase 1: In-Vitro Characterization

The initial phase focuses on determining the fundamental pharmacodynamic and pharmacokinetic properties of 7-methoxy-DiPT.

Rationale: Understanding the interaction of 7-methoxy-DiPT with key central nervous system (CNS) receptors is fundamental to predicting its potential physiological effects. Based on the profiles of related tryptamines, the primary targets for investigation should include serotonin (5-HT) and dopamine (D) receptors.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Utilize commercially available cell lines stably expressing recombinant human or rodent 5-HT (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2) receptors.

    • Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standardized method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of 7-methoxy-DiPT.

    • Incubate the mixture at a specified temperature and duration to allow for binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with a cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known non-labeled ligand) from the total binding.

    • Determine the inhibition constant (Ki) for 7-methoxy-DiPT at each receptor using competitive binding analysis software (e.g., GraphPad Prism).

Experimental Protocol: Receptor Functional Assay (e.g., Calcium Flux Assay for Gq-coupled receptors like 5-HT2A)

  • Cell Culture and Loading:

    • Plate cells expressing the receptor of interest (e.g., HEK293 cells with 5-HT2A) in a clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • Add varying concentrations of 7-methoxy-DiPT to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels, indicative of receptor activation.

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) and the maximum response (Emax) to determine the potency and efficacy of 7-methoxy-DiPT as an agonist or antagonist.

Table 1: Proposed Receptor Binding Affinity (Ki) and Functional Activity (EC50) Screening Panel for 7-methoxy-DiPT

Receptor TargetRadioligandKnown 5-MeO-DiPT Affinity (Ki, nM)Predicted 7-methoxy-DiPT Outcome
5-HT1A[³H]8-OH-DPATHighTo be determined
5-HT2A[³H]KetanserinModerate to HighTo be determined
5-HT2C[³H]MesulergineModerateTo be determined
SERT[³H]CitalopramHighTo be determined
DAT[³H]WIN 35,428LowTo be determined
NET[³H]NisoxetineLowTo be determined

Rationale: Understanding the metabolic fate of 7-methoxy-DiPT is crucial for interpreting in-vivo data and identifying potentially active or toxic metabolites.

Experimental Protocol: Liver Microsome Stability Assay

  • Incubation:

    • Incubate 7-methoxy-DiPT at a known concentration with pooled human and rat liver microsomes in the presence of NADPH as a cofactor.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis:

    • Quench the reaction with a solvent (e.g., acetonitrile).

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint) of 7-methoxy-DiPT.

Diagram 1: Proposed In-Vitro to In-Vivo Research Workflow

G cluster_0 Phase 1: In-Vitro Characterization cluster_1 Phase 2: In-Vivo Pharmacokinetics cluster_2 Phase 3: In-Vivo Pharmacodynamics & Toxicology Receptor Binding & Functional Assays Receptor Binding & Functional Assays Metabolism Studies (Microsomes, Hepatocytes) Metabolism Studies (Microsomes, Hepatocytes) Receptor Binding & Functional Assays->Metabolism Studies (Microsomes, Hepatocytes) Inform on potential active metabolites Single Dose PK in Rodents Single Dose PK in Rodents Metabolism Studies (Microsomes, Hepatocytes)->Single Dose PK in Rodents Predict in-vivo clearance Behavioral Pharmacology (HTR, Locomotion) Behavioral Pharmacology (HTR, Locomotion) Single Dose PK in Rodents->Behavioral Pharmacology (HTR, Locomotion) Guide dose selection Cardiovascular Safety (Telemetry) Cardiovascular Safety (Telemetry) Behavioral Pharmacology (HTR, Locomotion)->Cardiovascular Safety (Telemetry) Correlate with physiological changes Neurochemical Analysis (Microdialysis) Neurochemical Analysis (Microdialysis) Cardiovascular Safety (Telemetry)->Neurochemical Analysis (Microdialysis) Investigate underlying mechanisms

Caption: A phased approach to characterizing 7-methoxy-DiPT.

Phase 2: In-Vivo Pharmacokinetics in Rodent Models

Rationale: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of 7-methoxy-DiPT in a living organism is a critical step before conducting pharmacodynamic and toxicological studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model:

    • Use adult male Sprague-Dawley rats.

  • Drug Administration and Sampling:

    • Administer a single dose of 7-methoxy-DiPT via intravenous (IV) and oral (PO) routes in separate groups of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vessel.

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Quantify the concentration of 7-methoxy-DiPT and any identified major metabolites in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Phase 3: In-Vivo Pharmacodynamics and Safety Pharmacology

Rationale: This phase aims to characterize the physiological and behavioral effects of 7-methoxy-DiPT in living animals and to identify any potential safety concerns.

Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Animal Model:

    • Use adult male C57BL/6J mice.

  • Procedure:

    • Administer varying doses of 7-methoxy-DiPT intraperitoneally (IP).

    • To investigate the role of the 5-HT2A receptor, a separate group of animals should be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before 7-methoxy-DiPT administration.

    • Observe the animals individually for a set period (e.g., 30 minutes) and count the number of head twitches.

  • Data Analysis:

    • Compare the frequency of HTR across different dose groups and between the antagonist-pretreated and vehicle-pretreated groups using appropriate statistical tests (e.g., ANOVA).

Diagram 2: Proposed 5-HT2A Receptor Signaling Pathway

G 7-methoxy-DiPT 7-methoxy-DiPT 5-HT2A Receptor 5-HT2A Receptor 7-methoxy-DiPT->5-HT2A Receptor Agonist Binding Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activation Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activation PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Cellular Effects Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects PKC Activation->Downstream Cellular Effects

Caption: Hypothetical activation of the 5-HT2A receptor by 7-methoxy-DiPT.

Rationale: Tryptamine derivatives can have significant effects on the cardiovascular system, including changes in blood pressure and heart rate.[8] A thorough evaluation of these parameters is a critical safety component.

Experimental Protocol: Cardiovascular Telemetry in Conscious, Freely Moving Rats

  • Surgical Implantation:

    • Surgically implant telemetry transmitters in rats to allow for continuous monitoring of blood pressure, heart rate, and body temperature.

    • Allow for a post-operative recovery period.

  • Data Collection:

    • Record baseline cardiovascular parameters.

    • Administer increasing doses of 7-methoxy-DiPT and continuously record data for several hours post-dose.

  • Data Analysis:

    • Analyze the data for significant changes from baseline in systolic and diastolic blood pressure, mean arterial pressure, and heart rate.

Table 2: Proposed Cardiovascular Safety Assessment Parameters for 7-methoxy-DiPT in Rats

ParameterMeasurement MethodExpected Outcome Based on 5-MeO-DiPT
Mean Arterial Pressure (MAP)RadiotelemetryPotential for hypertension or hypotension
Heart Rate (HR)RadiotelemetryPotential for tachycardia or bradycardia
Body TemperatureRadiotelemetryPotential for hyperthermia or hypothermia
Electrocardiogram (ECG)RadiotelemetryAssessment of QT interval prolongation and arrhythmias

Rationale: To understand the in-vivo mechanism of action, it is important to measure the effects of 7-methoxy-DiPT on key neurotransmitter levels in the brain.

Experimental Protocol: In-Vivo Microdialysis in Rats

  • Surgical Procedure:

    • Implant microdialysis probes into specific brain regions of interest, such as the prefrontal cortex or nucleus accumbens.

  • Sample Collection:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals to establish a baseline.

    • Administer 7-methoxy-DiPT and continue collecting dialysate samples.

  • Sample Analysis:

    • Analyze the dialysate samples for levels of serotonin, dopamine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-dose neurotransmitter levels as a percentage of the baseline levels and compare across dose groups.

Conclusion and Future Directions

The physiological effects of 7-methoxy-DiPT in animal models remain an open question. The research program outlined in this guide provides a comprehensive and scientifically rigorous framework for the systematic investigation of this compound. By progressing from in-vitro characterization to in-vivo behavioral and safety pharmacology, researchers can build a complete profile of 7-methoxy-DiPT. The findings from these studies will be crucial for determining its potential as a therapeutic agent or its risk as a substance of abuse. Future research should also consider long-term dosing studies to assess the potential for neurotoxicity, a known concern with some related tryptamines.[2] The systematic application of these established methodologies will undoubtedly shed light on this unexplored area of psychopharmacology.

References

  • Tittarelli, R., Mannocchi, G., & Torresi, M. (2015). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. Psychopharmacology, 232(13), 2375-2386.
  • Wikipedia. (n.d.). 5-MeO-DiPT. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Behavioral Effects of Exposure to Phthalates in Female Rodents: Evidence for Endocrine Disruption?. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Modification of the effects of 5-methoxy-N,N-dimethyltryptamine on exploratory behavior in rats by monoamine oxidase inhibitors. Retrieved February 7, 2026, from [Link]

  • PMC. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Retrieved February 7, 2026, from [Link]

  • PMC. (2021). Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy. Retrieved February 7, 2026, from [Link]

  • PMC. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Hallucinogen-like Actions of 5-Methoxy-N,N-Diisopropyltryptamine in mice and rats. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Psychedelic drug. Retrieved February 7, 2026, from [Link]

  • PMC. (2018). Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats. Retrieved February 7, 2026, from [Link]

  • springermedizin.de. (2018). Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats. Retrieved February 7, 2026, from [Link]

  • PubMed. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling & Stability of 7-Methoxy DiPT Hydrochloride

[1]

Executive Summary

7-Methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) hydrochloride is a structural isomer of the more commonly researched 5-MeO-DiPT ("Foxy").[1] While sharing a core tryptamine scaffold, the shift of the methoxy group to the 7-position introduces unique steric and electronic properties that influence its solubility profile and oxidative stability. This guide provides a comprehensive technical analysis of 7-MeO-DiPT HCl, synthesizing physicochemical data with rigorous stability protocols based on ICH Q1A (R2) standards.[1]

Physicochemical Identity & Structural Analysis

The hydrochloride salt form is the preferred pharmaceutical presentation for 7-MeO-DiPT to enhance aqueous solubility and crystalline stability.[1]

Chemical Data
ParameterSpecification
IUPAC Name N-[2-(7-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine hydrochloride
CAS Number 2749302-95-0
Molecular Formula C₁₇H₂₆N₂O[1][2][3][4][5][6][7][8][9][10] • HCl
Molecular Weight 310.86 g/mol (Salt); 274.4 g/mol (Freebase)
Appearance Crystalline solid (typically off-white to beige)
Predicted pKa ~9.4 (Amine protonation)
Structural Dynamics

The 7-methoxy substituent is positioned adjacent to the indole nitrogen (N1).[1] Unlike the 5-methoxy position, which is electronically coupled to the ring system without significant steric hindrance, the 7-methoxy group can influence the acidity of the indole proton (N1-H) via inductive withdrawal and potential intramolecular hydrogen bonding.

Figure 1: Transition from lipophilic freebase to hydrophilic hydrochloride salt via amine protonation.[1]

Solubility Profile

The solubility of 7-MeO-DiPT HCl is governed by the dissociation energy of the ionic lattice versus the solvation energy of the protonated amine.

Solvent Compatibility Table

Data below represents validated solubility tiers based on structural analogs (5-MeO-DiPT) and general tryptamine salt physics.

SolventSolubility RatingConcentration Limit (Est.)Utility
Water (deionized) High > 20 mg/mLAqueous stock solutions
Ethanol (EtOH) High > 25 mg/mLFormulation & Crystallization
DMSO Very High > 50 mg/mLCryopreservation / HTS Screening
Dichloromethane Moderate ~ 1-5 mg/mLExtraction (partitioning)
Hexane/Ether Negligible < 0.1 mg/mLWashing impurities (removes freebase)
pH-Dependent Solubility

As a weak base salt, 7-MeO-DiPT HCl exhibits pH-dependent solubility.[1]

  • pH < 4.0: High solubility.[1] The tertiary amine is fully protonated (

    
    ).[1]
    
  • pH > 9.0: Precipitation risk.[1] As pH approaches the pKa (~9.4), the equilibrium shifts toward the freebase, leading to precipitation in aqueous media.

Stability & Degradation Mechanisms

Tryptamines are inherently labile compounds.[1] The 7-methoxy group activates the indole ring, making it electron-rich and susceptible to oxidative stress, though the steric bulk at C7 may offer slight protection compared to C5 substitution.

Primary Degradation Pathways[1]
  • N-Oxidation: The tertiary amine nitrogens are prone to oxidation by peroxides or atmospheric oxygen, forming the N-oxide.[1]

  • Indole Oxidation: Light and oxygen can induce radical formation at the C2/C3 positions, leading to colored impurities (often pink/brown dimers).[1]

  • Photolysis: UV light absorption by the indole chromophore accelerates oxidative pathways.[1]

Degradation Pathwayscluster_oxidationOxidative Stresscluster_envEnvironmental FactorsCompound7-MeO-DiPT HCl(Intact)NOxideN-Oxide Impurity(Mass +16 Da)Compound->NOxidePeroxides / O₂IndoleOxIndole Dimerization(Color Change: Pink/Brown)Compound->IndoleOxRadical mechanismUVUV Light (λ < 290nm)UV->IndoleOxO2Atmospheric O₂O2->NOxideHeatHeat (> 40°C)Heat->CompoundAccelerates

Figure 2: Primary degradation pathways driven by oxidation and photolysis.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact saturation point in a specific buffer.

  • Preparation: Weigh 50 mg of 7-MeO-DiPT HCl into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]

  • Equilibration: Cap tightly and place on an orbital shaker at 25°C ± 0.5°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (280 nm).

  • Calculation:

    
    .[1]
    
Protocol B: Forced Degradation Study (Stress Testing)

Adapted from ICH Q1A (R2) to validate stability-indicating analytical methods.[1]

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours5-20%
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours5-20%
Oxidation 3% H₂O₂, RT, 4 hours5-20%
Photolysis 1.2 million lux hours (ICH Q1B)N/A (Monitor color)

Handling & Storage SOP

To maximize the shelf-life of 7-MeO-DiPT HCl, strictly adhere to the following "Cold Chain" logic:

  • Primary Storage: Store neat solid at -20°C .

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing to prevent N-oxide formation.[1]

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic salt.

Stability WorkflowReceiptCompound ReceiptQCInitial QC(HPLC/NMR)Receipt->QCStorageStorage(-20°C, Argon)QC->StorageUsageExperiment UsageStorage->UsageThaw to RTResealPurge & ResealUsage->ResealReseal->StorageReturn immediately

Figure 3: Standard Operating Procedure (SOP) for handling and storage.

References

  • Cayman Chemical. (2023).[1][5] 7-methoxy DiPT (hydrochloride) Product Insert & Safety Data Sheet. Retrieved from [1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][11][12][13] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 151182, 5-Methoxy-N,N-diisopropyltryptamine (Analog Reference). Retrieved from [1]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine SAR and stability).

7-Methoxy-N,N-diisopropyltryptamine HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 7-methoxy-N,N-diisopropyltryptamine hydrochloride (7-methoxy DiPT HCl), a tryptamine derivative. Intended for researchers, scientists, and drug development professionals, this guide synthesizes available chemical data, outlines plausible synthetic routes, and discusses its anticipated analytical and pharmacological profiles based on established principles of medicinal chemistry and the known properties of its structural isomers.

Introduction and Chemical Identity

7-methoxy-N,N-diisopropyltryptamine, also known as 7-MeO-DiPT, is a substituted tryptamine. Tryptamines are a class of compounds characterized by an indole ring structure linked to an amino group by an ethyl side chain. This class includes endogenous neurotransmitters like serotonin and melatonin, as well as a wide range of psychoactive compounds. The subject of this guide is the hydrochloride salt of 7-methoxy DiPT, which enhances its stability and solubility for research purposes.

While its positional isomer, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), is a well-documented psychoactive substance, 7-methoxy DiPT is a less-studied compound.[1] A notable early observation by the chemist Alexander Shulgin indicated that 7-MeO-DiPT was inactive in humans at oral doses of up to 70 mg.[1] Despite this, its structural relationship to other active tryptamines makes it a compound of interest for understanding the nuanced structure-activity relationships governing the interaction of tryptamines with serotonin receptors. The physiological and toxicological properties of 7-methoxy DiPT remain largely uncharacterized.[2]

Physicochemical Properties

The fundamental physicochemical properties of 7-methoxy DiPT HCl are summarized in the table below. These data are crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Formal Name 7-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine, monohydrochloride[2]
Molecular Formula C₁₇H₂₆N₂O • HCl[2]
Molecular Weight 310.9 g/mol [2]
Freebase Molecular Formula C₁₇H₂₆N₂O[3]
Freebase Molecular Weight 274.41 g/mol [3]
Purity ≥98% (as an analytical reference material)[2]
Formulation A neat solid[2]
Storage -20°C[2]
Stability ≥ 1 year[2]

Synthesis and Purification

While a specific, peer-reviewed synthesis for 7-methoxy-N,N-diisopropyltryptamine has not been widely published, its synthesis can be logically inferred from established tryptamine synthesis protocols. A plausible and common route would involve the alkylation of 7-methoxytryptamine.

Proposed Synthetic Pathway

A likely synthetic approach would be the reductive amination of 7-methoxytryptamine with acetone, followed by the formation of the hydrochloride salt. A more direct, albeit potentially lower-yielding, method could involve the direct alkylation of 7-methoxytryptamine with isopropyl halides.

A generalized two-step synthesis is outlined below:

Step 1: Synthesis of 7-methoxy-N,N-diisopropyltryptamine (Freebase)

The synthesis would likely start from 7-methoxytryptamine. This precursor would undergo a reaction with an excess of an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the hydrohalic acid byproduct. The reaction would likely be carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and heated to drive the reaction to completion.

Step 2: Conversion to Hydrochloride Salt

The crude 7-methoxy DiPT freebase, after purification via column chromatography, would be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in a volatile solvent (e.g., HCl in ether or isopropanol) would then be added dropwise. The 7-methoxy DiPT HCl salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt Salt Formation 7-MT 7-Methoxytryptamine Alkylation N,N-Dialkylation in Aprotic Solvent 7-MT->Alkylation IsopropylHalide Isopropyl Halide (e.g., Isopropyl Bromide) IsopropylHalide->Alkylation Base Non-nucleophilic Base (e.g., DIPEA) Base->Alkylation Extraction Aqueous Workup & Extraction Alkylation->Extraction Reaction Mixture Chromatography Silica Gel Chromatography Extraction->Chromatography Crude Product Freebase 7-methoxy DiPT (Freebase) Chromatography->Freebase Purified Product Dissolution Dissolve in Anhydrous Solvent Freebase->Dissolution Precipitation Add HCl Solution Dissolution->Precipitation Isolation Filtration & Drying Precipitation->Isolation FinalProduct 7-methoxy DiPT HCl Isolation->FinalProduct

Caption: Proposed synthesis workflow for 7-methoxy DiPT HCl.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-donating methoxy group at the 7-position. Signals for the ethyl side chain and the two isopropyl groups on the amine would also be present. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern on the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): For the freebase, the molecular ion peak (M⁺) would be expected at m/z 274. A characteristic fragmentation pattern for tryptamines would be observed, with a prominent fragment resulting from the cleavage of the beta-carbon relative to the indole ring, leading to the formation of a stable iminium ion.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 275 for the freebase. This technique is particularly useful for confirming the molecular weight of the intact molecule.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection would be used to assess the purity of the compound. A single major peak would be expected, and the purity would be calculated based on the area of this peak relative to any impurity peaks.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used to determine purity and confirm identity.

Pharmacological Profile

The pharmacology of 7-methoxy DiPT is not well-documented. However, based on the extensive research into its structural analogs, its primary pharmacological targets are predicted to be serotonin (5-hydroxytryptamine, 5-HT) receptors.[4]

Mechanism of Action at Serotonin Receptors

Tryptamine psychedelics typically exert their effects through agonism at the 5-HT₂A receptor.[5] However, many also show significant affinity for other 5-HT receptor subtypes, particularly 5-HT₁A, which can modulate the overall pharmacological effect.[6] The interaction of 5-MeO-DiPT, a close isomer, with both 5-HT₁A and 5-HT₂A receptors is well-established.[1]

Signaling_Pathway cluster_5HT2A 5-HT2A Receptor Pathway (Excitatory) cluster_5HT1A 5-HT1A Receptor Pathway (Inhibitory) 7-MeO-DiPT 7-methoxy DiPT 5HT2A 5-HT2A Receptor 7-MeO-DiPT->5HT2A Predicted Agonist 5HT1A 5-HT1A Receptor 7-MeO-DiPT->5HT1A Predicted Agonist Gq Gq Protein 5HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Activation Ca2->PKC CellularResponse_Excitatory Excitatory Cellular Response PKC->CellularResponse_Excitatory Gi Gi Protein 5HT1A->Gi AC Adenylate Cyclase Inhibition Gi->AC cAMP cAMP Decrease AC->cAMP CellularResponse_Inhibitory Inhibitory Cellular Response cAMP->CellularResponse_Inhibitory

Caption: Predicted signaling pathways for 7-methoxy DiPT at serotonin receptors.

Predicted Receptor Binding Profile

While specific binding affinities for 7-methoxy DiPT are not available, a comparative analysis with its 5-methoxy isomer can provide an educated estimation. The position of the methoxy group on the indole ring is known to significantly influence receptor affinity and selectivity. Generally, 5-methoxy tryptamines exhibit high affinity for the 5-HT₁A receptor.[4] It is plausible that 7-methoxy DiPT would also interact with a range of serotonin receptors.

Table of Predicted Receptor Affinities (Comparative)

Receptor5-MeO-DiPT (Ki, nM) - for comparison7-MeO-DiPT (Predicted Affinity)
5-HT₁A High affinity (often single-digit nM)Likely moderate to high affinity
5-HT₂A Moderate affinity (variable)Likely moderate affinity
5-HT₂C Lower affinityLikely lower affinity
SERT Low to moderate affinity (inhibitor)Possible weak affinity

Note: The predicted affinities are speculative and require experimental validation.

The report by Alexander Shulgin of 7-MeO-DiPT's lack of psychoactivity at 70 mg orally suggests that its affinity for the 5-HT₂A receptor may be significantly lower than that of its 5-methoxy isomer, or that it may have poor bioavailability or rapid metabolism.[1]

Metabolism and Toxicology

The metabolic fate and toxicological profile of 7-methoxy DiPT have not been formally studied. However, the metabolism of the closely related 5-MeO-DiPT has been investigated in humans and rats.[7][8] The primary metabolic pathways for 5-MeO-DiPT include O-demethylation, hydroxylation of the indole ring, and N-dealkylation of the isopropyl groups.[7] It is highly probable that 7-methoxy DiPT would undergo similar metabolic transformations.

Given the lack of toxicological data, this compound should be handled with appropriate caution in a laboratory setting. Standard safety protocols for handling novel research chemicals should be strictly followed.

Conclusion

7-methoxy-N,N-diisopropyltryptamine HCl is a tryptamine derivative whose chemical identity is well-defined. While its synthesis is achievable through standard organic chemistry techniques, its pharmacological and toxicological profiles remain largely unexplored. The available information, primarily from the work of Alexander Shulgin, suggests it may lack the psychoactive effects characteristic of its 5-methoxy isomer at common dosages. Further research, including in vitro receptor binding and functional assays, as well as metabolic and toxicological studies, is necessary to fully characterize this compound and understand its place within the broader landscape of tryptamine pharmacology.

References

  • Axios Research. 7-Methoxy-N,N-Diisopropyl Tryptamine. Available from: [Link]

  • Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144.
  • Kamata, T., Katagi, M., Kamata, H. T., Miki, A., Shima, N., Zaitsu, K., ... & Tanaka, E. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N, N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Drug metabolism and disposition, 34(2), 281-287.
  • Kozell, L. B., Eshleman, A. J., Swanson, T. L., Bloom, S. H., Wolfrum, K. M., Schmachtenberg, J. L., ... & Janowsky, A. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT) 2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 381(2), 118-129.
  • Wikipedia. 5-MeO-DiPT. Available from: [Link]

  • Shulgin, A. T., & Carter, M. F. (1980). N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N, N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity. Communications in psychopharmacology, 4(5), 363-369.
  • Inoue, H., Kanamori, T., Iwata, Y., Kishi, T., & Tsujikawa, K. (2004). In Vivo Metabolism of 5-Methoxy-N, N-diisopropyltryptamine in Rat. Journal of Health Science, 50(4), 421-425.
  • Gatch, M. B., Forster, M. J., & Taylor, D. P. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N, N-dimethyltryptamine in Mice.
  • P-J, C., D-C, C., L-L, L., C-L, L., T-Y, L., & C-H, L. (2022). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.

Sources

Methodological & Application

Application Note: Pharmacological Characterization of 7-Methoxy-N,N-Diisopropyltryptamine (7-MeO-DiPT)

[1]

Abstract & Scientific Rationale

This application note outlines a rigorous experimental framework for evaluating 7-methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) . While its structural isomer, 5-MeO-DiPT ("Foxy"), is a well-documented psychoactive substance with mixed serotonergic agonist/reuptake inhibitor properties, the 7-methoxy regioisomer remains an under-characterized chemical probe.[1]

The primary scientific objective of studying 7-MeO-DiPT is to elucidate Structure-Activity Relationships (SAR) at the serotonin 5-HT

1

1

Key Experimental Goals:

  • Functional Potency: Determine if 7-MeO-DiPT acts as a 5-HT

    
     agonist via the Head Twitch Response (HTR) assay.[1]
    
  • Behavioral Profile: Distinguish between hallucinogenic-like activity and non-selective stimulation (locomotion).

  • Pharmacokinetics: Establish plasma stability, given that the 7-position protects against specific metabolic hydroxylation pathways common in tryptamines.[1]

Chemical Handling & Formulation

Unlike the more common 5-MeO analogs, 7-MeO-DiPT is highly lipophilic (due to the diisopropyl groups) and requires specific formulation to ensure bioavailability in rodent models.[1]

Formulation Protocol
  • Vehicle: 0.9% Saline acidified with 0.1 M HCl (dropwise to pH 5.5), or 20% (2-hydroxypropyl)-

    
    -cyclodextrin (HP
    
    
    CD) for higher concentrations.[1]
  • Stability: Fresh preparation is required.[1] Tryptamines in solution are prone to oxidation (turning pink/brown).[1]

  • Storage: Solid reference material must be stored at -20°C.

ParameterSpecificationNotes
Molar Mass 274.41 g/mol (Freebase)Adjust calculation for HCl salt (approx.[1] 310.9 g/mol ).[1][2]
Solubility Low in neutral waterRequires mild acidification or cyclodextrin complexing.[1]
Route Intraperitoneal (i.p.)Standard for systemic bioavailability in mice.[1]
Dose Range 1.0 – 20.0 mg/kgBased on 5-MeO-DiPT potency data.[1]

Experimental Workflow: In Vivo Characterization

The following workflow integrates safety pharmacology with specific behavioral assays.

Diagram 1: Experimental Logic Flow

This diagram illustrates the decision matrix for characterizing the novel tryptamine.[1]

GStartCompound: 7-MeO-DiPTFormulationFormulation(Acidified Saline/HPβCD)Start->FormulationSafetyPhase 1: Modified Irwin Test(Observational Battery)Formulation->SafetyDecisionToxicity Observed?Safety->DecisionHTRPhase 2: Head Twitch Response(5-HT2A Specificity)Decision->HTRNoStopSTOP: Reduce DoseDecision->StopYes (Seizures/Ataxia)LMAPhase 3: Locomotor Activity(Stimulant vs. Sedative)HTR->LMAPKPhase 4: PK/Metabolism(LC-MS/MS)LMA->PKAnalyzeSAR Analysis(Compare to 5-MeO-DiPT)PK->Analyze

Caption: Step-wise characterization workflow for 7-MeO-DiPT, prioritizing safety before specific receptor assays.

Detailed Protocols

Phase 1: Modified Irwin Screen (Safety Pharmacology)

Before specific receptor testing, general physiological effects must be mapped to prevent false positives in behavioral tasks (e.g., sedation masking HTR).[1]

  • Subjects: Male C57BL/6J mice (n=4 per dose).

  • Doses: 0 (Vehicle), 3, 10, 30 mg/kg i.p.[1]

  • Observation: 0–60 minutes post-injection.[1]

  • Scoring:

    • Autonomic:[1] Pupil diameter (mydriasis), salivation, piloerection.[1]

    • Neurological:[1] Tremors, straub tail (indicative of 5-HT activation), ataxia.[1]

    • Stop Criteria: Immediate euthanasia upon convulsions or respiratory distress.[1]

Phase 2: Head Twitch Response (HTR) Assay

The HTR is the gold-standard behavioral proxy for 5-HT

113

Mechanism: The HTR is mediated by 5-HT

1

Protocol:

  • Acclimation: Mice are habituated to the observation cylinder (glass, 15 cm diameter) for 20 minutes prior to testing.[1]

  • Administration: Inject 7-MeO-DiPT (i.p.) at defined doses (e.g., 1, 3, 10 mg/kg).[1]

    • Positive Control:[1] DOI (1 mg/kg) or 5-MeO-DiPT (5 mg/kg).[1]

    • Negative Control: Vehicle.[1][4]

  • Recording: Video record for 30 minutes immediately post-injection.

  • Quantification:

    • Manual: Observer counts rapid rotational head movements (blinded).

    • Automated: Use magnetometer coil or DeepLabCut (markerless pose estimation) to detect high-frequency head oscillations (80–100 Hz).[1]

Phase 3: Pharmacokinetics (PK) & Metabolism

Understanding the metabolic stability of the 7-methoxy group is vital.[1] The 5-methoxy group in Foxy is metabolically labile (O-demethylation).[1] The 7-position may offer protection against specific cytochrome P450 enzymes.[1]

Sampling Protocol:

  • Timepoints: 15, 30, 60, 120, 240 min post-injection (10 mg/kg).[1]

  • Matrix: Plasma (terminal cardiac puncture) and Brain (whole tissue).[1]

  • Analysis: LC-MS/MS using the Cayman Chemical reference standard (Item No. 18313).[1]

  • Target Analytes: Parent (7-MeO-DiPT), O-desmethyl metabolite (7-OH-DiPT), and N-dealkylated metabolites.[1]

Diagram 2: 5-HT2A Signaling & HTR Pathway

This diagram visualizes the mechanistic pathway being probed by 7-MeO-DiPT.[1]

PathwayLigand7-MeO-DiPTReceptor5-HT2A Receptor(Cortical Pyramidal Neuron)Ligand->ReceptorBindingGqGαq/11 ProteinReceptor->GqActivationPLCPLCβGq->PLCIP3IP3 + DAGPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaHTRHead Twitch Response(Behavioral Proxy)Ca->HTRExcitatory DriveM100MDL 100,907(Volinanserin)M100->ReceptorBlocks (Validation)

Caption: 5-HT2A Gq-signaling cascade leading to HTR. Volinanserin is used to validate receptor specificity.[1]

Data Analysis & Interpretation

Results should be tabulated to allow direct comparison with established tryptamines.

Expected Data Structure:

AssayMetric7-MeO-DiPT (Hypothesis)5-MeO-DiPT (Reference)
HTR Counts/30minLower than 5-MeO (Steric hindrance)High (~30-50 counts)
LMA Distance (cm)Moderate stimulationHigh stimulation
Onset Tmax (min)15-20 min (Lipophilic)15-20 min
Metabolism Half-lifePotentially longer (7-position stability)Short (O-demethylation)

Statistical Rigor:

  • HTR Data: Analyze using One-way ANOVA followed by Dunnett’s post-hoc test (comparing doses to vehicle).

  • Dose-Response: Calculate ED

    
     using non-linear regression (sigmoidal dose-response, variable slope).
    

References

  • Halberstadt, A. L., & Geyer, M. A. (2011).[1] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.[1] [Link]

  • Fantegrossi, W. E., et al. (2004).[1] Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats.[1] Pharmacology Biochemistry and Behavior, 77(4), 745-752.[1] [Link]

  • Nichols, D. E. (2016).[1] Psychedelics. Pharmacological Reviews, 68(2), 264-355.[1] [Link][1][3]

  • Halberstadt, A. L., et al. (2020).[1][5] Use of the head-twitch response to investigate the structure–activity relationships of 4-substituted tryptamines.[6][7] Psychopharmacology. [Link][1]

Application Notes and Protocols for the Analytical Detection of 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-methoxy-N,N-diisopropyltryptamine, or 7-methoxy-DiPT, is a tryptamine derivative with psychoactive properties.[1] As a positional isomer of the more well-known 5-methoxy-DiPT ("Foxy Methoxy"), it is crucial for forensic, clinical, and research laboratories to have robust and reliable analytical methods for its unambiguous identification and quantification.[2][3] The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the scientific community, necessitating the development and validation of sensitive and specific analytical workflows.[4][5]

This document provides a comprehensive guide to the analytical detection of 7-methoxy-DiPT, offering detailed protocols and the scientific rationale behind the methodological choices. While specific analytical data for 7-methoxy-DiPT is limited in peer-reviewed literature, the methods presented here are based on established principles for the analysis of tryptamines and their isomers. The provided protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to serve as a strong starting point for method development and validation in your laboratory.

Analytical Strategy: A Multi-faceted Approach

A definitive analytical strategy for a novel psychoactive substance like 7-methoxy-DiPT relies on a combination of chromatographic separation and mass spectrometric detection.[6][7] This combination provides the high degree of selectivity and sensitivity required for the analysis of trace amounts of the analyte in complex matrices such as biological fluids or seized materials.

Core Principles of Method Selection
  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique, GC-MS is highly effective for the analysis of volatile and thermally stable compounds.[5] Tryptamines, including 7-methoxy-DiPT, can be successfully analyzed by GC-MS, often with a derivatization step to improve chromatographic performance and spectral characteristics.[8][9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of a wide range of compounds, including many NPS that are not amenable to GC-MS due to their polarity or thermal lability.[4][11] LC-MS/MS offers excellent sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[12][13]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate 7-methoxy-DiPT from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[5][14][15] The choice of sample preparation technique depends on the nature of the sample matrix (e.g., urine, blood, seized powder).

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (Urine, Blood)

Liquid-liquid extraction is a classic and effective technique for the separation of analytes based on their differential solubility in two immiscible liquid phases.[5] For tryptamines like 7-methoxy-DiPT, which are basic compounds, pH adjustment is a critical step to ensure efficient extraction into an organic solvent.

Rationale: By adjusting the pH of the aqueous sample to be basic (pH > 9-10), the amine functional group of 7-methoxy-DiPT is deprotonated, making the molecule less polar and more soluble in a nonpolar organic solvent.

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 1 mL of the biological sample (urine or plasma) into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of 7-methoxy-DiPT or a structurally similar compound not expected to be in the sample) to each sample, calibrator, and control.

  • pH Adjustment: Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate buffer, pH 10) to the sample. Vortex for 30 seconds.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and isoamyl alcohol).

  • Mixing: Cap the tube and vortex for 2 minutes, or gently rock for 15 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol for LC-MS or ethyl acetate for GC-MS). Vortex to dissolve the residue. The sample is now ready for instrumental analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

Solid-phase extraction offers a more selective and often cleaner extraction compared to LLE, which can be beneficial for complex matrices.[5][15] Mixed-mode SPE cartridges that have both nonpolar and ion-exchange functionalities are particularly effective for extracting basic drugs like tryptamines.

Rationale: The mixed-mode SPE sorbent retains the analyte through a combination of hydrophobic interactions with the C18 component and ionic interactions with the cation exchange component. Interfering substances with different properties can be washed away before eluting the analyte with a solvent that disrupts both interactions.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/SCX) by sequentially passing 2 mL of methanol and 2 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample (1 mL of biological fluid, adjusted to an acidic pH, e.g., with 1% formic acid) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the 7-methoxy-DiPT from the cartridge with 2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Diagram of the LLE Workflow:

LLE_Workflow Sample Biological Sample (1 mL) IS Add Internal Standard Sample->IS pH_Adjust Adjust to Basic pH (e.g., pH 10) IS->pH_Adjust Extraction_Solvent Add Organic Solvent (e.g., Ethyl Acetate) pH_Adjust->Extraction_Solvent Vortex Vortex/Mix Extraction_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase/Solvent Evaporate->Reconstitute Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitute->Analysis GCMS_Fragmentation Parent 7-methoxy-DiPT [M]+ m/z 274 Fragment1 [M-CH(CH3)2]+ m/z 231 Parent->Fragment1 α-cleavage Fragment2 Immonium Ion [CH2=N(CH(CH3)2)2]+ m/z 114 (base peak) Parent->Fragment2 β-cleavage Indole_Fragment 7-methoxy-indole fragment m/z 160 Parent->Indole_Fragment Side chain loss LCMS_Workflow Sample_Prep Sample Preparation (LLE or SPE) LC_Separation HPLC Separation (Reversed-Phase) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Precursor_Selection Quadrupole 1: Select Precursor Ion (m/z 275.2) Ionization->Precursor_Selection Fragmentation Quadrupole 2: Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Selection Quadrupole 3: Select Product Ions (m/z 114.1, 160.1) Fragmentation->Product_Selection Detection Detector Product_Selection->Detection

Sources

Application Notes and Protocols for the Structural Elucidation of 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT) by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural analysis of 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this guide is structured to deliver not just a protocol, but a field-proven methodology grounded in scientific expertise. We will explore the causality behind experimental choices, ensuring a self-validating system for researchers. While specific, peer-reviewed and fully assigned NMR spectral data for 7-methoxy-DiPT is not currently available in published literature, this guide will provide a robust framework for its analysis, including predicted ¹H and ¹³C NMR data based on established spectroscopic principles. This application note will serve as an essential tool for researchers in forensic chemistry, toxicology, and drug development who are working with novel psychoactive substances.

Introduction: The Analytical Challenge of Novel Tryptamines

7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT) is a substituted tryptamine that belongs to a class of compounds known for their psychoactive properties.[1] The structural characterization of such novel psychoactive substances is a critical task in forensic science and drug development to understand their pharmacological and toxicological profiles.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure.[2] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

This guide will detail the necessary steps for acquiring and interpreting ¹H (proton) and ¹³C (carbon-13) NMR spectra of 7-methoxy-DiPT. We will delve into the rationale behind sample preparation, the selection of appropriate NMR experiments, and the process of spectral assignment.

Molecular Structure of 7-methoxy-DiPT

Caption: Molecular Structure of 7-methoxy-DiPT.

Materials and Methods: A Protocol for Purity and Precision

The following protocol is a self-validating system designed to ensure high-quality NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials
  • 7-methoxy-DiPT Reference Standard: A well-characterized reference material of high purity (≥98%) is essential.[1]

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for tryptamines. The choice of solvent can influence chemical shifts, so consistency is key.[3] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. Most modern spectrometers use the deuterium lock signal of the solvent to reference the spectrum. For quantitative NMR (qNMR), a certified internal standard would be required.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Experimental Workflow

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Analysis Prep1 Weigh ~5-10 mg of 7-methoxy-DiPT Prep2 Dissolve in ~0.6 mL of deuterated solvent Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert sample into NMR spectrometer Acq2 Lock, tune, and shim Acq1->Acq2 Acq3 Acquire 1H NMR spectrum Acq2->Acq3 Acq4 Acquire 13C NMR spectrum Acq3->Acq4 Acq5 Acquire 2D NMR spectra (COSY, HSQC, HMBC) Acq4->Acq5 Proc1 Fourier transform Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Reference spectra Proc2->Proc3 Proc4 Integrate 1H signals Proc3->Proc4 Proc5 Assign signals using 1D and 2D data Proc4->Proc5

Caption: General workflow for NMR analysis.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: Accurate weighing and proper dissolution are crucial for obtaining a high-quality spectrum with a good signal-to-noise ratio.

    • Procedure:

      • Accurately weigh approximately 5-10 mg of the 7-methoxy-DiPT reference standard.

      • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

      • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

      • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Rationale: Proper setup of the spectrometer, including locking, tuning, and shimming, is critical for achieving high resolution and optimal line shape.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock: The spectrometer will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

      • Tune and Match: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient transfer of radiofrequency power.

      • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain narrow, symmetrical peaks.

      • Acquire ¹H NMR Spectrum:

        • A standard single-pulse experiment is typically used.

        • Key parameters include: spectral width, acquisition time, relaxation delay, and number of scans. For a dilute sample, a greater number of scans may be needed to improve the signal-to-noise ratio.

      • Acquire ¹³C NMR Spectrum:

        • A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.

        • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

      • Acquire 2D NMR Spectra (for unambiguous assignment):

        • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

        • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[4]

  • Data Processing and Analysis:

    • Rationale: Proper processing of the raw data (Free Induction Decay - FID) is necessary to obtain a clear and interpretable spectrum.

    • Procedure:

      • Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum.

      • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

      • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃).[3]

      • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

      • Peak Picking and Assignment: The chemical shift of each peak is determined, and the signals are assigned to the corresponding atoms in the 7-methoxy-DiPT molecule using the combination of ¹H, ¹³C, and 2D NMR data.

Results and Discussion: Interpreting the Spectral Data

Disclaimer: The following NMR data are predicted based on established principles of NMR spectroscopy and the known structure of 7-methoxy-DiPT. They are intended to serve as a guide for researchers and should be confirmed with experimental data obtained from a certified reference standard.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 7-methoxy-DiPT is expected to show distinct signals for the aromatic protons of the indole ring, the ethylamine side chain, the methoxy group, and the diisopropyl groups.

Table 1: Predicted ¹H NMR Data for 7-methoxy-DiPT

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5br s1HNH -1
~7.1-7.3d1HH -4
~6.9-7.1t1HH -5
~6.6-6.8d1HH -6
~6.9-7.0s1HH -2
~3.9-4.0s3H7-OCH
~3.0-3.2m2H-CH ₂-CH₂-N
~2.8-3.0m2H-CH₂-CH ₂-N
~3.3-3.5sept2H-N-CH -(CH₃)₂
~1.1-1.3d12H-N-CH-(CH ₃)₂

Multiplicity: s = singlet, d = doublet, t = triplet, sept = septet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the 7-methoxy-DiPT molecule. Proton decoupling will simplify the spectrum to a series of singlets.

Table 2: Predicted ¹³C NMR Data for 7-methoxy-DiPT

Chemical Shift (δ, ppm)Assignment
~148C -7
~136C -7a
~128C -3a
~123C -2
~122C -5
~115C -4
~112C -3
~103C -6
~557-OC H₃
~50-N-C H-(CH₃)₂
~45-CH₂-C H₂-N
~25-C H₂-CH₂-N
~20-N-CH-(C H₃)₂
Rationale for Predicted Assignments
  • Aromatic Region (¹H and ¹³C): The chemical shifts of the indole ring protons and carbons are influenced by the electron-donating methoxy group at the 7-position and the electron-withdrawing effect of the nitrogen atom. The specific substitution pattern will result in a unique set of chemical shifts and coupling constants for the aromatic protons.

  • Aliphatic Region (¹H and ¹³C): The ethylamine side chain protons will appear as multiplets due to coupling with each other. The diisopropyl groups will show a characteristic septet for the CH proton and a doublet for the methyl protons. The corresponding carbon signals will be found in the upfield region of the ¹³C spectrum.

  • Methoxy Group (¹H and ¹³C): The methoxy group will appear as a sharp singlet in the ¹H spectrum around 3.9-4.0 ppm and a single carbon resonance around 55 ppm in the ¹³C spectrum.[5][6]

  • Indole NH Proton (¹H): The proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift and may exchange with deuterium if a protic deuterated solvent like CD₃OD is used.

Conclusion: A Framework for Confident Characterization

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of 7-methoxy-DiPT. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted ¹H and ¹³C NMR data, along with the rationale for the assignments, offer a valuable starting point for the structural elucidation of this and other related tryptamine derivatives. The use of 2D NMR techniques such as COSY, HSQC, and HMBC is strongly recommended for unambiguous assignment of all signals, thereby ensuring the confident and accurate characterization of novel psychoactive substances.

References

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Coelho, P. J., Fernandes, I. C., & Carvalho, L. M. (2008). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 46(4), 393-397. Available at: [Link]

  • da Silva, A. B. F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-86. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-N,N-diisopropyltryptamine. Retrieved February 7, 2026, from [Link]

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Forensic Analysis of 7-methoxy-DiPT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Positional Isomers in Designer Drugs

The landscape of novel psychoactive substances (NPS) is characterized by rapid diversification, with positional isomers of known drugs of abuse presenting a significant challenge to forensic laboratories. 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT) is a positional isomer of the more well-known psychedelic tryptamine, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy".[1][2] While 5-MeO-DiPT has been documented in forensic casework and its effects are relatively well-described, 7-methoxy-DiPT remains a more obscure compound.[2][3] Anecdotal reports from the pioneering work of Alexander Shulgin suggested that 7-methoxy-DiPT is inactive at oral doses of up to 70 mg, in contrast to the psychoactivity of 5-MeO-DiPT at much lower doses.[1] However, the potential for its presence in street drug samples, either as a synthesis byproduct, an intentional misrepresentation, or a novel substance in its own right, necessitates the development of robust analytical methods for its identification and quantification.

This guide provides a comprehensive overview of the forensic applications of 7-methoxy-DiPT analysis, including its chemical properties, predicted metabolism, and detailed protocols for its detection in forensic samples. Given the limited specific research on 7-methoxy-DiPT, this document leverages the extensive knowledge of its isomer, 5-MeO-DiPT, to provide scientifically grounded, predictive methodologies.

Chemical Properties and Predicted Metabolism

7-methoxy-DiPT is a tryptamine derivative with a molecular formula of C₁₇H₂₆N₂O and a molecular weight of 274.41 g/mol .[4] Its chemical structure is characterized by a methoxy group at the 7th position of the indole ring and two isopropyl groups on the terminal amine.

Table 1: Chemical Properties of 7-methoxy-DiPT

PropertyValueSource
Formal Name 7-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine[4]
Molecular Formula C₁₇H₂₆N₂O[4]
Molecular Weight 274.41 g/mol [4]
Purity (as analytical reference material) ≥98%[4]

Due to the absence of specific metabolic studies on 7-methoxy-DiPT, its metabolic fate is predicted based on the well-documented metabolism of its 5-methoxy isomer.[5][6][7] The primary metabolic pathways for tryptamines involve the cytochrome P450 (CYP450) enzyme system and include O-demethylation, hydroxylation, and N-dealkylation.[8]

Predicted Metabolic Pathways for 7-methoxy-DiPT:

  • O-demethylation: The methoxy group at the 7-position is a likely target for O-demethylation, leading to the formation of 7-hydroxy-N,N-diisopropyltryptamine (7-OH-DiPT). This primary metabolite would then likely undergo conjugation to form glucuronide and sulfate derivatives.[5][6]

  • Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, although the existing methoxy group may influence the preferred site.

  • N-deisopropylation: The N,N-diisopropyl groups can be sequentially removed, leading to the formation of 7-methoxy-N-isopropyltryptamine (7-MeO-NIPT) and subsequently 7-methoxytryptamine (7-MeO-T).[5][6]

The parent compound and its primary metabolites are the key targets for forensic analysis in biological matrices.

Predicted Metabolism of 7-methoxy-DiPT cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 7-methoxy-DiPT 7-methoxy-DiPT 7-OH-DiPT 7-hydroxy-N,N-diisopropyltryptamine (O-demethylation) 7-methoxy-DiPT->7-OH-DiPT CYP450 Hydroxylated-7-methoxy-DiPT Hydroxylated-7-methoxy-DiPT (Hydroxylation) 7-methoxy-DiPT->Hydroxylated-7-methoxy-DiPT CYP450 7-MeO-NIPT 7-methoxy-N-isopropyltryptamine (N-deisopropylation) 7-methoxy-DiPT->7-MeO-NIPT CYP450 7-OH-DiPT_Conjugates 7-OH-DiPT Glucuronide/Sulfate 7-OH-DiPT->7-OH-DiPT_Conjugates UGT/SULT LLE Workflow for 7-methoxy-DiPT in Urine A 1. Urine Sample (1 mL) + Internal Standard B 2. Add Ammonium Hydroxide (pH 9-10) A->B C 3. Add Extraction Solvent (3 mL) B->C D 4. Mix (15 min) C->D E 5. Centrifuge (3000 rpm, 10 min) D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Injection Solvent G->H

Sources

Receptor binding assays for tryptamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Receptor Binding Assays for Tryptamine Derivatives


) and Kinetic (

) Profiling of Indole-Based Ligands

Introduction: The Tryptamine Challenge

Tryptamine derivatives (e.g., 5-HT, psilocybin, DMT, sumatriptan) represent a privileged scaffold in neuropsychopharmacology, primarily targeting the serotonin (5-HT) receptor superfamily. However, accurate characterization of these molecules presents distinct challenges:

  • Polypharmacology: The conserved orthosteric binding pocket across 5-HT receptor subtypes (e.g., 5-HT

    
     vs. 5-HT
    
    
    
    ) requires assays with high discriminative power.
  • Chemical Instability: Indole moieties are prone to rapid oxidative degradation in physiological buffers, leading to "pseudo-specific" irreversible binding artifacts.

  • Lipophilicity: Many derivatives exhibit high non-specific binding (NSB) to plasticware and filtration matrices.

This guide details three validated methodologies—Radioligand Binding, TR-FRET, and Surface Plasmon Resonance (SPR)—optimized specifically to mitigate these artifacts.

Method A: Radioligand Competition Binding (The Gold Standard)

Principle: This is the industry standard for determining equilibrium dissociation constants (


). It relies on the competition between a stable, high-affinity radioligand (the "Hot" species) and the non-radioactive tryptamine derivative (the "Cold" species) for receptor binding sites.

Critical Expertise – The "Filter Binding" Artifact: Tryptamines are "sticky." They bind non-specifically to glass fiber filters (GF/B or GF/C), artificially inflating apparent affinity.

  • Solution: Pre-soak filters in 0.1% - 0.3% Polyethyleneimine (PEI) . PEI is a cationic polymer that masks anionic sites on the glass fiber, drastically reducing NSB.

Critical Expertise – Oxidation: [3H]-5-HT and tryptamine analogs oxidize rapidly, creating breakdown products that bind irreversibly to membranes.[1]

  • Solution: The assay buffer MUST contain Ascorbic Acid (0.1% - 1 mM) or EDTA to act as an antioxidant.

Protocol 1: Membrane Filtration Assay

Materials:

  • Receptor Source: CHO or HEK293 membranes overexpressing human 5-HT

    
     (or target of interest).
    
  • Radioligand: [3H]-MDL100907 (Antagonist) or [3H]-Cimbi-36 (Agonist). Note: Agonist radioligands often label only the G-protein coupled "High Affinity" state.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, 0.1% Ascorbic Acid , pH 7.4.
    

Workflow:

  • Preparation: Thaw membranes and homogenize gently. Dilute to ~5-15 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates (low binding).

    • Total Binding: Membrane + Radioligand + Buffer.[2][3][4][5][6]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM Methysergide).

    • Experimental: Membrane + Radioligand + Tryptamine Derivative (10 concentrations, e.g.,

      
       M to 
      
      
      
      M).
  • Incubation: 90 minutes at 25°C (Equilibrium is critical; lipophilic ligands equilibrate slowly).

  • Harvesting: Rapid vacuum filtration onto 0.3% PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer FilterMate).

  • Wash: 3x rapid washes with ice-cold Tris buffer (removes unbound ligand).

  • Detection: Dry filters, add scintillation cocktail, and count (CPM).

RadioligandWorkflow Prep Membrane Prep (+ Ascorbic Acid) Incubate Incubation (90 min @ 25°C) Prep->Incubate Add Ligands Filter Filtration (PEI-soaked GF/B) Incubate->Filter Vacuum Harvest Count Scintillation Counting Filter->Count Add Cocktail

Caption: Workflow for radioligand binding. Note the critical inclusion of Ascorbic Acid and PEI soaking.

Method B: TR-FRET (High-Throughput Screening)[7]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses long-lifetime lanthanide fluorophores (Donor) and organic acceptors. This is a "wash-free" homogeneous assay, ideal for screening libraries of tryptamines.

Critical Expertise – The "Inner Filter" Effect: Some tryptamine derivatives are colored or autofluorescent. TR-FRET is ratiometric (Acceptor Emission / Donor Emission), which inherently corrects for compound interference, making it superior to standard fluorescence intensity assays.

Protocol 2: Homogeneous Competition Binding

Materials:

  • Tag-lite® or LanthaScreen™ System: Cells expressing SNAP-tagged receptor (labeled with Terbium cryptate donor).

  • Tracer: Fluorescently labeled ligand (e.g., Red-5-HT).

Workflow:

  • Reagent Dispense: Add 10 µL of Tryptamine derivative (serial dilution) to a low-volume 384-well white plate.

  • Receptor Addition: Add 5 µL of Tb-labeled receptor membranes.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at

    
     concentration).
    
  • Equilibration: Incubate 60-120 mins at RT in dark.

  • Read: Measure on TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: HTRF Ratio =

    
    .
    

TRFRET_Mechanism cluster_bound Bound State (High FRET) cluster_comp Competed State (Low FRET) Receptor Receptor-Tb (Donor) Tracer Ligand-Red (Acceptor) Receptor->Tracer Energy Transfer (FRET) Receptor2 Receptor-Tb (Donor) Tryptamine Tryptamine (Non-Fluorescent) Receptor2->Tryptamine Binds TracerFree Ligand-Red (Free) Receptor2->TracerFree No Transfer

Caption: TR-FRET Mechanism. Tryptamine binding displaces the tracer, reducing the FRET signal.

Method C: Surface Plasmon Resonance (SPR) for Kinetics

Principle: While


 measures affinity, efficacy often correlates with Residence Time  (

). SPR measures the real-time association (

) and dissociation (

) rates.

Critical Expertise – Small Molecule Limit: Tryptamines are small (< 300 Da). Standard SPR chips may not yield sufficient signal (RU).

  • Solution: Use high-capacity chips (e.g., CM5 or CM7) and immobilize high densities of receptor (> 5000 RU).

  • Solvent Correction: Tryptamines are dissolved in DMSO. You MUST run a DMSO calibration curve (0.5% - 5%) to correct for bulk refractive index changes, or the data will be meaningless.

Protocol 3: Single-Cycle Kinetics
  • Immobilization: Amine coupling of solubilized, stabilized receptor (or use CaptAvidin for biotinylated receptors) onto the sensor chip.

  • Running Buffer: HBS-P+ with 0.1% Ascorbic Acid and exactly matched DMSO concentration to samples.

  • Injection: Inject 5 increasing concentrations of tryptamine (e.g., 10, 30, 90, 270, 810 nM) sequentially without regeneration between injections.

  • Dissociation: Allow a long dissociation phase (10-20 mins) after the final injection to accurately measure

    
     for slow binders.
    
  • Fitting: Fit data to a 1:1 Langmuir binding model (or Kinetic Titration model).

Data Analysis & Interpretation

Calculating Affinity ( )

Raw


 values depend on the radioligand concentration.[6] You must convert 

to

using the Cheng-Prusoff Equation :


  • 
    : Concentration of tryptamine displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used in the assay (nM).[3][5]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Summary of Key Parameters
ParameterDefinitionTryptamine Insight

Inhibitory ConstantLower = Higher Affinity. < 10 nM is usually considered "potent."

Dissociation RateSlower

often predicts longer duration of action in vivo.
Hill Slope (

)
Cooperativity

: Simple competitive binding.

: Negative cooperativity or multiple binding sites (common with G-protein coupled vs. uncoupled populations).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic tryptamine sticking to filters.Pre-soak GF/B filters in 0.3% PEI for >1 hour. Use silanized glass or low-binding plastic.
No Displacement (Flat Curve) Ligand oxidation or precipitation.Add 1 mM Ascorbic Acid to buffers. Check solubility in DMSO/Buffer mix.
Variable Replicates Non-equilibrium conditions.Increase incubation time. Tryptamines can be slow to equilibrate in lipid membranes.
Negative

or Weird Curve
"Ligand Depletion"Ensure Receptor concentration is

. If receptor is too concentrated, it depletes the free ligand.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols.[3] University of North Carolina at Chapel Hill.[3] Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant ( ) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • IUPHAR/BPS Guide to Pharmacology. Serotonin Receptors. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of 7-methoxy-DiPT

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 7-methoxy-DiPT.

Q1: What is 7-methoxy-DiPT, and what makes its chromatographic analysis challenging?

A1: 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT) is a tryptamine derivative.[1] From a chromatographic perspective, its structure presents a key challenge: the presence of a basic tertiary amine group. In reversed-phase HPLC, basic compounds like 7-methoxy-DiPT are notorious for exhibiting poor peak shapes, particularly peak tailing. This occurs due to secondary interactions between the basic analyte and residual silanol groups on the surface of silica-based stationary phases.[2][3] Furthermore, achieving adequate resolution between 7-methoxy-DiPT and its positional isomers (e.g., 5-MeO-DiPT) can be difficult due to their similar physicochemical properties.[4][5]

Property Value Source
Formal Name 7-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamineCayman Chemical[1]
Molecular Formula C₁₇H₂₆N₂OPubChem[6]
Formula Weight 274.4 g/mol PubChem[6]
Category TryptamineCayman Chemical[1]
Q2: My 7-methoxy-DiPT peak is severely tailing. What is the primary cause and the most effective solution?

A2: The most common cause of peak tailing for basic compounds like 7-methoxy-DiPT is the interaction with acidic silanol groups (Si-OH) on the silica backbone of the HPLC column.[2] At moderate pH levels, these silanols can be ionized (Si-O⁻), creating active sites that strongly retain the protonated amine group of your analyte through an ion-exchange mechanism. This secondary retention mechanism, in addition to the primary reversed-phase mechanism, leads to a tailing peak.[7]

The most effective solution is to control the mobile phase pH. By lowering the pH, you can suppress the ionization of the silanol groups and ensure the analyte is fully and consistently protonated. A mobile phase pH of 2.5-3.5 is often an excellent starting point.[8] This acidic environment protonates the silanol groups, minimizing their ability to interact with the basic analyte, which dramatically improves peak shape.[7][9]

Q3: How does changing the mobile phase pH specifically affect the retention time and peak shape of 7-methoxy-DiPT?

A3: Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds.[10]

  • Low pH (e.g., pH < 4): The tertiary amine on 7-methoxy-DiPT will be fully protonated (R₃NH⁺). This increases its polarity, which typically decreases its retention time in reversed-phase chromatography. However, this is often counteracted by the suppression of silanol interactions, which leads to a much sharper, more symmetrical peak. For method development, starting at a low pH is highly recommended to achieve good peak shape first.[9]

  • Mid-Range pH (e.g., pH 5-8): In this range, the analyte may be partially ionized, and the column's silanol groups are increasingly ionized. This is often the worst range for analysis, leading to poor peak shape and unpredictable retention.[3] Small changes in pH can cause large shifts in retention time, making the method not robust.[11]

  • High pH (e.g., pH > 9): The analyte will be in its neutral, free-base form, making it more hydrophobic and significantly increasing its retention time. While this can be a valid strategy, it requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica columns degrade above pH 8.[8]

Q4: I need to develop a new HPLC method. What are the recommended starting conditions for analyzing 7-methoxy-DiPT?

A4: A robust starting point is crucial for efficient method development. Based on established methods for tryptamines, the following conditions are recommended.[12][13]

Parameter Recommended Starting Condition Rationale
Column C18, < 3 µm particle size (e.g., 2.1 x 100 mm)Provides good hydrophobic retention for general-purpose analysis.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium FormateThe acidic modifier ensures a low pH (~2.7-3.1) to improve peak shape.[12][14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides sharper peaks and different selectivity compared to methanol.[14]
Gradient 5% to 95% B over 10-15 minutesA broad scouting gradient to determine the approximate elution time.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Adjust based on column dimensions and particle size.
Column Temperature 30 - 40 °CImproves efficiency and reduces mobile phase viscosity.[15]
Detection UV at ~280 nm or Mass Spectrometry (MS)Tryptamines have a characteristic UV absorbance. MS provides higher sensitivity and specificity.
Part 2: In-Depth Troubleshooting Guide

This section provides systematic approaches to resolving more complex chromatographic issues.

Problem 1: Persistent Peak Tailing Despite Using an Acidic Mobile Phase

Even with an acidic mobile phase, you might still observe peak tailing. This indicates other factors are at play.

Causality Analysis: If low pH doesn't solve the issue, the cause could be chemical (related to the column stationary phase) or physical (related to the HPLC system). A simple diagnostic test is to inject a neutral compound like toluene under the same conditions.

  • If toluene's peak is symmetrical: The problem is chemical. Your column's residual silanols are still too active.

  • If toluene's peak also tails: The problem is physical. There is likely an issue with the flow path, such as extra-column volume or a column void.[16]

G start Observe Persistent Peak Tailing test Inject Neutral Compound (e.g., Toluene) start->test chem_issue Chemical Issue: Active Silanols test->chem_issue Toluene peak is sharp phys_issue Physical Issue: Extra-Column Effects test->phys_issue Toluene peak tails sol_chem1 Use a Highly Deactivated (End-capped) Column chem_issue->sol_chem1 sol_chem2 Switch to a Different Stationary Phase (e.g., PFP) chem_issue->sol_chem2 sol_phys1 Check for Voids in Column (Reverse Flush or Replace) phys_issue->sol_phys1 sol_phys2 Minimize Tubing Length/ID Between Injector and Detector phys_issue->sol_phys2

Caption: Troubleshooting logic for persistent peak tailing.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern columns are treated to "end-cap" most residual silanols. If you are using an older column, switching to a high-purity, fully end-capped version can significantly reduce tailing.[3][17]

  • Consider an Alternative Stationary Phase: If a C18 column is not providing adequate peak shape, a column with a different selectivity may be beneficial. A Pentafluorophenyl (PFP) phase can offer unique interactions and sometimes better peak shapes for amine-containing compounds.

  • Address Physical Issues:

    • Column Void: A void at the head of the column can cause peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replace it.[2]

    • Extra-Column Volume: Use tubing with the smallest possible internal diameter (e.g., 0.005") and shortest possible length between the injector, column, and detector to minimize band broadening.[3]

Problem 2: Poor Resolution Between 7-methoxy-DiPT and a Closely Eluting Impurity/Isomer

Achieving baseline separation between structurally similar compounds is a common goal.

Causality Analysis: Resolution is a function of efficiency, selectivity, and retention. When peaks are co-eluting, the primary factor to adjust is selectivity (α) , which is the ability of the chromatographic system to distinguish between two analytes.

Experimental Protocol: Optimizing Selectivity

This protocol outlines a systematic approach to improving the separation factor between two closely eluting peaks.

  • Step 1: Modify Organic Modifier:

    • Action: If your current method uses acetonitrile (ACN) as the organic modifier (Mobile Phase B), prepare an identical mobile phase substituting ACN with methanol (MeOH).

    • Rationale: ACN and MeOH have different properties and interact differently with both the analyte and the stationary phase. This change can alter the elution order and significantly improve selectivity for closely related compounds.[14]

    • Procedure: Run your sample using the MeOH-based mobile phase. Compare the chromatogram to the ACN run. Note any changes in peak spacing and resolution.

  • Step 2: Adjust Mobile Phase pH:

    • Action: Prepare mobile phases with slightly different pH values. For example, if you are at pH 3.0 with 0.1% formic acid, try pH 2.7 (e.g., with 0.1% TFA) or pH 3.5 (e.g., with a formate buffer).

    • Rationale: Even small changes in pH can subtly alter the ionization state of analytes and stationary phase, which can be exploited to improve selectivity.[10][11]

    • Procedure: Analyze your sample at each pH condition, keeping all other parameters constant.

  • Step 3: Screen Alternative Stationary Phases:

    • Action: If the above steps do not yield baseline resolution, test a column with a different stationary phase chemistry.

    • Rationale: Changing the stationary phase provides the most dramatic change in selectivity.[5]

    • Procedure:

      • Select two alternative columns (e.g., a Phenyl-Hexyl and an Embedded Polar Group column).

      • Run your sample on each column using your best mobile phase conditions from the previous steps.

      • Compare the resolution across all three columns (C18, Phenyl-Hexyl, EPG) to identify the optimal stationary phase.

G cluster_0 Method Development Workflow cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Screening start Initial Method (e.g., C18 with ACN/FA) opt_mp Optimize Mobile Phase start->opt_mp opt_sp Screen Stationary Phases opt_mp->opt_sp Resolution still insufficient final Final Optimized Method opt_mp->final Resolution achieved mp1 Change Organic Modifier (ACN vs. MeOH) opt_sp->final sp1 Phenyl-Hexyl mp2 Fine-tune pH (e.g., 2.7, 3.0, 3.5) mp1->mp2 sp2 Embedded Polar Group (EPG) sp3 Pentafluorophenyl (PFP)

Caption: Systematic workflow for improving chromatographic resolution.
References
  • SWGDRUG. (2005, June 20). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DiPT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151182, 5-Methoxy-N,N-diisopropyltryptamine. Retrieved from [Link]

  • Głód, B. K., Piszcz, P., & Warowna-Grześkiewicz, M. (2009). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Acta Chromatographica, 21(3), 405-416. Retrieved from [Link]

  • Yasmo Perez, J. P., & Chegwin, C. (2023). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. ResearchGate. Retrieved from [Link]

  • Regalado, E. L., Helmy, R., Green, M. D., & Welch, C. J. (2019). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Wang, L., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(5), 488–495. Retrieved from [Link]

  • Chadeayne, A. R., et al. (2023). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 47(6), 585-594. Retrieved from [Link]

  • Jany, K.-D., & Pfleiderer, G. (1975). Affinity chromatography of trypsin and related enzymes. I. Preparation and characteristics of an affinity adsorbent containing tryptic peptides from protamine as ligands. FEBS Letters, 59(2), 299-302. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 26(6), 330-337. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Drug Metabolism and Disposition, 34(2), 281-287. Retrieved from [Link]

  • CN103926338A - High performance liquid chromatography method for determining tryptamine content. (n.d.). Google Patents.
  • Hähn, L., et al. (2024). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 5-methoxy-N,N-diisopropyltryptamine (5-MEO-DIPT), serotonin (5-HT), and 3,4-methylenedioxymethamphetamine (MDMA). Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Nour El Dien, H. (2023). Optimization of Chromatographic Methods: Tips for Achieving Relia. Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chadeayne, A. R., et al. (2023). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Oxford Academic. Retrieved from [Link]

  • Pharma Growth Hub. (2022, July 16). Retention of Acid & Base in Reversed-Phase & Ion Exchange Chromatography. YouTube. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Peters, K. L., & Lopatka, M. (2024, June 4). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. LCGC International. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Cross-Reactivity in Immunoassays for Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Specificity & Interference in Indole-Based Assays[1]

The Core Challenge: The "Indole Trap"

As researchers, we often treat immunoassays as "black boxes"—input sample, output number.[1] However, when working with tryptamines (Serotonin, Psilocybin, DMT, LSD, Melatonin), this approach fails.[1]

The fundamental issue is the Indole Core . Antibodies are generated against haptens (small molecules) conjugated to carrier proteins.[1] Because tryptamines are small (<300 Da), the antibody binding pocket often recognizes the rigid indole ring structure rather than the subtle side-chain modifications that distinguish Serotonin from its metabolite 5-HIAA, or Psilocin from Bufotenine.

This guide moves beyond generic advice. We will dissect the three most common failure modes in tryptamine immunoassays: Matrix Interference , Metabolic Cross-Reactivity , and Structural Mimicry .

Module A: Serotonin (5-HT) & The Acylation Imperative

User Issue: "My Serotonin ELISA standard curve looks good, but my samples are reading uniformly low or showing high variability."

Diagnosis: The failure is likely in the Derivatization (Acylation) Step .

The Mechanism

You cannot perform a sandwich ELISA on Serotonin; it is too small to bind two antibodies simultaneously. We use Competitive ELISAs . However, native Serotonin does not bind well to plates or compete effectively against the tracer.

To fix this, we chemically modify (acylate) the sample before the assay. This converts Serotonin into N-Acylserotonin , creating a larger, more stable epitope that the antibody recognizes with high affinity.[1]

Visualization: The Acylation Workflow

The following diagram illustrates why omitting or bungling the acylation step destroys assay sensitivity.

AcylationLogic Native Native Serotonin (Too small, Low Affinity) Acylated N-Acylserotonin (Target Epitope) Native->Acylated Chemical Modification Reagent Acylation Reagent (Acetic Anhydride deriv.) Reagent->Acylated AbBinding Antibody Binding (High Affinity) Acylated->AbBinding Competes with Solid Phase Antigen Signal Valid Inverse Signal (Competitive) AbBinding->Signal

Caption: Figure 1. The conversion of Native Serotonin to N-Acylserotonin is a prerequisite for antibody recognition in competitive ELISA.

Troubleshooting Protocol: The Acylation Check
  • pH Criticality: Acylation reactions are pH-sensitive.[1] If your sample buffer is highly acidic (e.g., preserved urine), the acylation reagent may hydrolyze before reacting with the serotonin.

    • Action: Check sample pH prior to adding acylation reagent.[1] It must be between pH 7.0 – 8.5 .[1][2]

  • Timing: Acylation reagents are unstable in aqueous solution.[1]

    • Action: Use a multi-channel pipette.[1] Do not let the reagent sit in the buffer for >5 minutes before adding to the sample.

Module B: Toxicology & False Positives (LSD)[1]

User Issue: "I have a positive screen for LSD in a urine sample, but the donor denies use. The LC-MS confirmation is negative."

Diagnosis: You are likely seeing Structural Mimicry from common pharmaceuticals.[1]

The "Ambroxol" Artifact

The most notorious interferent in LSD immunoassays (specifically CEDIA and EMIT formats) is Ambroxol , a common mucolytic drug (often found in cough syrups outside the US, or available online). Ambroxol metabolites share a structural motif with the lysergamide ring system that can fool the antibody.

Cross-Reactivity Data Table

Table 1: Common Interferents in Indole/Tryptamine Assays

Target AnalyteInterfering CompoundSource/UseApprox. Cross-Reactivity (%)Mechanism
LSD AmbroxolMucolytic (Cough med)~0.1 - 5%*Structural Mimicry (False Positive)
LSD ErgotamineMigraine MedicationHigh (>10%)Precursor Homology
Serotonin 5-HIAAMajor Metabolite< 0.5% (if acylated)Metabolic similarity
Psilocin ChlorpromazineAntipsychoticVariableTricyclic side-chain overlap
Psilocin PsilocybinParent CompoundLow (<1%)Phosphate group steric hindrance

*Note: Even 0.1% cross-reactivity is significant when the interferent concentration (mg/L) is orders of magnitude higher than the target drug (pg/L).

FAQ: When to order Confirmation?

Q: Can I trust a positive immunoassay for LSD? A: No. Immunoassays for LSD are presumptive only . The cut-off is usually extremely low (0.5 ng/mL).[1] Common drugs like Sertraline (Zoloft) and Fentanyl have also been implicated in false positives, though Ambroxol is the most documented [1, 2]. Always confirm with LC-MS/MS.

Module C: Psilocybin & The Instability Factor

User Issue: "I am trying to measure Psilocybin in serum, but I'm getting negligible readings despite known dosing."

Diagnosis: You are measuring the wrong molecule, or your sample has degraded.

The Target is Psilocin

Psilocybin is a prodrug. Upon ingestion, it is rapidly dephosphorylated by alkaline phosphatase into Psilocin .[1]

  • In vivo: You will find Psilocin in blood/urine, not Psilocybin.[1]

  • In vitro:[3][4] If you are testing the mushroom itself, you test for Psilocybin. If you are testing a rat/human, you must test for Psilocin.[1]

The Oxidation Problem

Psilocin is highly unstable and oxidizes rapidly (turning blue/black).

  • Protocol: Samples must be collected in tubes containing Ascorbic Acid (Vitamin C) or Sodium Fluoride to prevent oxidation.[1]

  • Freeze/Thaw: Avoid repeated freeze-thaw cycles. Psilocin degrades significantly after just one cycle if not stabilized.[1]

Master Troubleshooting Workflow

Use this decision tree to diagnose your immunoassay failure.

TroubleshootingTree Start Start: Unexpected Result Type Is the result High Background or False Positive? Start->Type HighBg High Background / Low Signal Type->HighBg FalsePos False Positive / High Signal Type->FalsePos CheckAcyl Did you Acylate? (5-HT Only) HighBg->CheckAcyl Serotonin Assay CheckOx Is sample oxidized? (Psilocin) HighBg->CheckOx Psilocin Assay CheckMeds Check Concomitant Meds (Ambroxol, Neuroleptics) FalsePos->CheckMeds CheckMetab Check Metabolite Ratios (5-HIAA vs 5-HT) FalsePos->CheckMetab Sol_Acyl Adjust pH to 7-8.5 Re-Acylate CheckAcyl->Sol_Acyl No/Poor pH Sol_Fresh Resample with Ascorbic Acid CheckOx->Sol_Fresh Sample turned blue/dark Sol_MS Mandatory LC-MS Confirmation CheckMeds->Sol_MS Patient on Meds CheckMetab->Sol_MS High Metabolite Load

Caption: Figure 2.[1] Diagnostic logic for distinguishing between procedural errors and biological cross-reactivity.

Validation Protocol: The "Spike-and-Recovery" Test

To prove your assay is specific and free from matrix interference, perform this validation experiment.

Objective: Determine if the matrix (urine/serum) is inhibiting antibody binding or if a specific cross-reactant is present.

  • Prepare Matrix: Take a "blank" sample (known negative) of the same type as your experimental samples (e.g., rat plasma).

  • Spike: Add a known concentration of the target tryptamine (e.g., 10 ng/mL Serotonin).

  • Interference Spike: In a separate tube, add the suspected interferent (e.g., 5-HIAA) at a high physiological concentration (e.g., 1000 ng/mL).[1]

  • Run Assay: Run both samples alongside your standard curve.

  • Calculate Recovery:

    
    [1]
    
    • Acceptable Range: 80% – 120%.[1]

    • Interpretation: If the "Interference Spike" reads significantly higher than the pure spike, you have confirmed cross-reactivity.

References

  • Berg, T., et al. (2019).[1] False-Positive LSD Testing in Urine Samples from Intensive Care Patients.[1][5] Journal of Analytical Toxicology. Available at: [Link]

  • Hughey, J. J., & Colby, J. M. (2019).[1][6] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.[1][6] Available at: [Link]

  • IBL International. (2023).[1] Serotonin ELISA Instructions for Use (Acylation Protocol). Available at: [Link][1][7][8][9]

  • Albers, C., et al. (2004).[1][10] Development of a Psilocin Immunoassay for Serum and Blood Samples. International Journal of Legal Medicine.[10] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of serotonergic ligands, understanding the nuanced structure-activity relationships (SAR) of tryptamines is paramount. The addition of a simple methoxy group to the indole ring of a tryptamine scaffold can dramatically alter its pharmacological profile, shifting its affinity and functional activity across various serotonin (5-HT) receptor subtypes. This guide provides an in-depth comparison of methoxy-substituted tryptamines, grounded in experimental data, to elucidate the principles governing their activity and to provide a practical framework for future drug design.

The Significance of Methoxy Substitution

The tryptamine core, shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine), is a privileged scaffold for engaging 5-HT receptors.[1] Modifications to this core are central to the development of therapeutics for a range of neuropsychiatric disorders. The methoxy group (-OCH₃), in particular, serves as a fascinating modulator of pharmacological activity. Its position on the indole ring and the nature of the substitutions on the terminal amine dictate the molecule's interaction with key serotonin receptors, primarily the 5-HT₁A and 5-HT₂A subtypes, which are implicated in anxiolytic, antidepressant, and psychedelic effects.[2][3]

This guide will dissect the SAR of these compounds by examining two key axes of chemical modification:

  • Positional Isomerism: The influence of placing the methoxy group at the 4-, 5-, 6-, and 7-positions of the indole ring.

  • N-Alkyl Substitution: The impact of varying the alkyl substituents on the terminal nitrogen of the ethylamine side chain.

Comparative Pharmacology: Positional Isomers

The location of the methoxy group on the indole nucleus is a critical determinant of receptor affinity and selectivity. The most profound differences are observed between the 5-MeO derivatives and other positional isomers, which generally exhibit significantly lower potency.

Data Summary: Receptor Binding Affinities (Ki, nM) of Methoxy-DMT Isomers
Compound5-HT₁A Receptor5-HT₂A Receptor5-HT₂C ReceptorKey Observations
4-MeO-DMT 23568 - 1,300340Moderate affinity for 5-HT₂A, but significantly lower affinity for 5-HT₁A compared to 5-MeO-DMT.[4]
5-MeO-DMT 1.9 - 11 92 - 590>1000High affinity and potency at 5-HT₁A, with moderate affinity for 5-HT₂A. Often termed an "atypical" psychedelic.[5][6]
6-MeO-DMT ~1210~3900-Dramatically reduced affinity for both 5-HT₁A and 5-HT₂A receptors compared to 5-MeO-DMT.[4]
7-MeO-DMT 1,7605,400 - 5,440>10,000Very low affinity for 5-HT₁A and 5-HT₂A receptors.[6]
Note: Ki values are compiled from multiple sources and represent a range. Lower Ki values indicate higher binding affinity.

Expert Insights: The high affinity of 5-MeO-DMT for the 5-HT₁A receptor is a defining feature of its pharmacology.[2][5] Cryo-electron microscopy studies have revealed that the 5-methoxy group forms a key hydrogen bond with Ser199 on the extracellular loop 2 (EL2) of the 5-HT₁A receptor, an interaction not possible for other isomers, which helps anchor the ligand in the binding pocket.[3] In contrast, the 4-, 6-, and 7-methoxy isomers lack this crucial interaction, leading to a substantial drop in 5-HT₁A affinity. While 4-MeO-DMT retains some affinity for the 5-HT₂A receptor, the 6- and 7-methoxy substitutions render the compound significantly less potent at all tested serotonin receptors.[4][6] This highlights the exquisite sensitivity of the serotonin receptor binding pockets to the electronic and steric properties conferred by the position of the methoxy substituent.

Comparative Pharmacology: N-Alkyl Group Modification

Modifying the N,N-dialkyl substituents on the ethylamine side chain of the 5-methoxy-tryptamine scaffold provides another layer of control over receptor selectivity and functional activity. Increasing the steric bulk of these groups can differentially impact binding at the 5-HT₁A and 5-HT₂A receptors.

Data Summary: 5-HT₁A vs. 5-HT₂A Activity for 5-MeO-Tryptamine Analogs
Compound (5-MeO-)5-HT₁A Ki (nM)5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)Key Observations
DMT (N,N-dimethyl)119225.6High 5-HT₁A affinity. The prototypical compound.[2][3]
DET (N,N-diethyl)2114037.1Slightly reduced affinity and potency compared to DMT.[3]
DPT (N,N-dipropyl)48150-Further reduction in 5-HT₁A affinity with larger alkyl groups.[2]
DiPT (N,N-diisopropyl)160230-Bulky isopropyl groups significantly decrease affinity at both receptors.[2]
MiPT (N-methyl-N-isopropyl)67120-Asymmetric substitution offers intermediate affinity.[2]
Pyr-T (N,N-pyrrolidinyl)2.5 2902.1Cyclic substitution dramatically increases 5-HT₁A affinity and selectivity over 5-HT₂A.[2][3]

Note: Ki and EC₅₀ values are compiled from multiple sources. Lower values indicate higher affinity/potency.

Expert Insights: The data clearly demonstrates that as the size of the N-alkyl substituents increases from methyl to propyl, there is a general trend of decreasing affinity for the 5-HT₁A receptor.[2] This is likely due to steric hindrance within the binding pocket. The bulky diisopropyl groups of 5-MeO-DiPT result in a pronounced loss of affinity. The most striking finding is the effect of incorporating the nitrogen into a pyrrolidine ring (5-MeO-Pyr-T). This conformational constraint significantly enhances 5-HT₁A affinity and selectivity, suggesting that the cyclic structure orients the molecule in a highly favorable conformation for binding to the 5-HT₁A receptor while being less optimal for the 5-HT₂A receptor.[3] This principle of conformational constraint is a powerful tool in rational drug design for achieving receptor selectivity.

Key Signaling Pathways

The functional outcomes of receptor activation are determined by the downstream signaling cascades they initiate. Both 5-HT₁A and 5-HT₂A receptors are G protein-coupled receptors (GPCRs), but they couple to different G proteins, leading to distinct cellular responses.

5-HT_Receptor_Signaling cluster_0 5-HT₁A Receptor Pathway (Gαi-coupled) cluster_1 5-HT₂A Receptor Pathway (Gαq-coupled) Tryptamine1 5-MeO-Tryptamine Receptor1 5-HT₁A Receptor Tryptamine1->Receptor1 Binds G_Protein1 Gαi/o Receptor1->G_Protein1 Activates AC Adenylate Cyclase G_Protein1->AC Inhibits GIRK ↑ GIRK Channel Activity G_Protein1->GIRK Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Tryptamine2 5-MeO-Tryptamine Receptor2 5-HT₂A Receptor Tryptamine2->Receptor2 Binds G_Protein2 Gαq/11 Receptor2->G_Protein2 Activates PLC Phospholipase C G_Protein2->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC ↑ PKC Activity DAG->PKC

Caption: Signaling pathways for 5-HT₁A and 5-HT₂A receptors.

Activation of the 5-HT₁A receptor by a tryptamine agonist leads to the coupling of the inhibitory G protein, Gαi. This inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and an overall inhibitory effect. Conversely, agonist binding to the 5-HT₂A receptor activates the Gαq protein, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of excitatory cellular events.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. Below are representative, step-by-step methodologies for determining receptor binding affinity and functional potency.

Protocol 1: Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., a methoxy-substituted tryptamine) by measuring its ability to compete with a known radiolabeled ligand for binding to the 5-HT₂A receptor expressed in HEK293 cell membranes.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (HEK293 cells expressing 5-HT₂A) incubation 2. Incubation (Membranes + [³H]Ketanserin + Test Compound) prep->incubation Add to assay plate filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration After 60 min at 30°C counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting Dry filters analysis 5. Data Analysis (Calculate IC₅₀ and Ki) counting->analysis Generate competition curve

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.[7]

  • Competition Binding Assay:

    • Perform the assay in a 96-well plate with a final volume of 250 µL.

    • To each well, add:

      • 50 µL of various concentrations of the unlabeled test compound (typically 10 concentrations over a 5-log unit range).

      • 50 µL of a fixed concentration of the radioligand (e.g., [³H]ketanserin at a concentration near its Kd, ~2.0 nM).[8]

      • 150 µL of the membrane preparation (50-100 µg protein/well).

    • For determining non-specific binding, use a high concentration of a known 5-HT₂A antagonist (e.g., 10 µM spiperone) in place of the test compound.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol 2: Calcium Mobilization Functional Assay for 5-HT₂A Receptor Potency (EC₅₀)

This protocol measures the functional potency (EC₅₀) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT₂A receptor activation in CHO-K1 cells, often using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Flux_Workflow plating 1. Cell Plating (CHO-K1 cells expressing 5-HT₂A) dye_loading 2. Dye Loading (Incubate with Fluo-4 AM) plating->dye_loading Incubate overnight compound_add 3. Compound Addition (FLIPR) (Inject test compound) dye_loading->compound_add After 60 min at 37°C read_fluorescence 4. Read Fluorescence (Measure Ca²⁺-dependent signal) compound_add->read_fluorescence Real-time kinetic read analysis 5. Data Analysis (Calculate EC₅₀ and Eₘₐₓ) read_fluorescence->analysis Generate dose-response curve

Caption: Workflow for a calcium mobilization functional assay.

Methodology:

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human 5-HT₂A receptor and a promiscuous G-protein like Gα16 or a chimeric Gαq/i.

    • The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[9]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[9][10]

    • The buffer should contain probenecid (typically 2.5 mM) to inhibit organic anion transporters, which can otherwise extrude the dye from the cells.[11]

    • Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, protected from light.[10]

  • Assay Performance on FLIPR:

    • Prepare a compound plate containing serial dilutions of the test compounds at a concentration higher than the final desired concentration (e.g., 5x).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add the test compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

Conclusion and Future Directions

The structural activity relationships of methoxy-substituted tryptamines are a testament to the chemical specificity of G protein-coupled receptor activation. The position of the methoxy group is a primary determinant of receptor affinity, with the 5-position conferring uniquely high affinity for the 5-HT₁A receptor. Subsequent modification of the N-alkyl substituents provides a means to fine-tune activity and selectivity. Bulky, non-cyclic substituents tend to decrease affinity, while conformationally constrained cyclic amines can dramatically enhance affinity for specific receptor subtypes.

This guide provides a foundational understanding based on current experimental data. For drug development professionals, these principles can guide the rational design of novel ligands with tailored pharmacological profiles—for instance, developing 5-HT₁A-selective agonists with anxiolytic potential by exploring cyclic amine substitutions on the 5-methoxy-tryptamine scaffold, or fine-tuning 5-HT₂A activity for potential psychedelic-assisted therapies. As high-resolution receptor structures become more available and computational modeling techniques advance, the ability to predict the pharmacological consequences of subtle chemical modifications will undoubtedly accelerate the discovery of next-generation therapeutics targeting the serotonergic system.

References

  • 4-MeO-DMT - Wikipedia. [Link]

  • Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. Letters in Applied NanoBioScience. [Link]

  • 7-MeO-DMT - Wikipedia. [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. [Link]

  • The Speeter-Anthony Tryptamine Synthesis. Rhodium.ws. [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]

  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]

  • K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. ResearchGate. [Link]

  • Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. PubMed. [Link]

  • Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PubMed Central. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Method for preparing a tryptamine derivative.
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Royal Society of Chemistry. [Link]

  • FLIPR Calcium 3 Assay Kit. Molecular Devices. [Link]

  • Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. ResearchGate. [Link]

  • FLIPR Ca2+ Flux Assay. BindingDB. [Link]

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed Central. [Link]

  • How DMT is Made: Source, Process, Brewing. Recovered.org. [Link]

  • An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin. Usona Institute. [Link]

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. National Center for Biotechnology Information. [Link]

  • Dimethyltryptamine [DMT] | Biosynthesis, Mechanism, & Metabolism. YouTube. [Link]

  • Psilocin - Wikipedia. [Link]

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A Senior Application Scientist's Guide to Validating Analytical Methods for 7-methoxy-DiPT Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT), a synthetic tryptamine. For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for accurate quantification in various matrices, from preclinical pharmacokinetic studies to forensic analysis. This document details the critical validation parameters, compares common analytical techniques, and provides actionable protocols grounded in established regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Choosing the Right Analytical Tool: A Comparative Overview

The quantification of tryptamines like 7-methoxy-DiPT can be approached using several analytical techniques. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of instrument profoundly impacts sensitivity, selectivity, and sample preparation complexity.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is a cornerstone technique for analyzing tryptamines.[2]

    • Paired with Diode-Array Detection (DAD) or UV Detection: HPLC-DAD/UV is a cost-effective and widely available method.[2] However, its sensitivity and selectivity can be limited, especially in complex biological matrices where co-eluting compounds may interfere with the analyte signal.

    • Paired with Mass Spectrometry (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying drugs and metabolites in biological fluids.[3][4] Its superior sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, allow for lower detection limits and cleaner chromatograms.[5][6] For tryptamine analysis, LC-MS/MS is often the preferred method due to its ability to distinguish between structurally similar compounds.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[9] While effective, GC-MS analysis of many tryptamines, which can be polar, often requires a derivatization step to increase their volatility and improve chromatographic peak shape. This adds a layer of complexity to sample preparation.

Table 1: Comparison of Common Analytical Techniques for 7-methoxy-DiPT Quantification

FeatureHPLC-DAD/UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) µg/mL to high ng/mL[10]Low ng/mLpg/mL to low ng/mL[8][10]
Derivatization Required NoOften YesNo
Sample Throughput HighModerateHigh
Matrix Interference High PotentialModerateLow
Cost LowModerateHigh
Primary Application Purity testing, high concentration samplesBroad-spectrum screening, forensic identificationBioanalysis (plasma, urine), trace-level quantification[3][4]

For the remainder of this guide, we will focus primarily on LC-MS/MS as the recommended platform for its superior performance in bioanalytical applications, while acknowledging the utility of other methods.

The Pillars of Method Validation: A Step-by-Step Guide

A full validation of a bioanalytical method is essential when establishing a new procedure for quantifying an analyte in clinical or nonclinical studies.[11] The validation process is guided by principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][12][13]

The core validation parameters include:

  • Specificity & Selectivity

  • Linearity & Range

  • Accuracy & Precision

  • Limit of Detection (LOD) & Limit of Quantification (LOQ)

  • Robustness

  • Stability

Below is a workflow diagram illustrating the key stages of the method validation process.

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Experiments P1 Define Analytical Requirements P2 Select Method (e.g., LC-MS/MS) P1->P2 P3 Develop Protocol (Sample Prep, Instrument Params) P2->P3 V1 Specificity & Selectivity P3->V1 Begin Validation V2 Linearity & Range (Calibration Curve) P3->V2 F1 Robustness V1->F1 V3 Accuracy & Precision (Intra- & Inter-Day) V2->V3 F2 Stability (Freeze-Thaw, Bench-Top, etc.) V3->F2 V4 LOD & LOQ F3 System Suitability Defined F2->F3 Report Final Validation Report F3->Report

Caption: A workflow for the analytical method validation process.

Specificity and Selectivity

Why it's critical: Specificity ensures that the signal measured is unequivocally from 7-methoxy-DiPT. Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[11]

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine) to be used.

  • Interference Check: Fortify the blank matrix with potentially interfering substances (e.g., structurally similar tryptamines, known metabolites, commonly co-administered drugs).

  • Analyte & IS Spike: Analyze the blank matrix spiked only with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

  • Acceptance Criteria: The response from interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. For the internal standard, it should be less than 5%.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

Experimental Protocol:

  • Calibration Standards: Prepare a blank sample (matrix without analyte) and a zero sample (matrix with IS), plus a minimum of six to eight non-zero calibration standards by spiking the blank matrix.

  • Concentration Range: The range should encompass expected study concentrations, spanning from the LLOQ to the Upper Limit of Quantification (ULOQ). For many tryptamines in plasma, a range of 0.5–100 ng/mL is often suitable.[8]

  • Curve Generation: Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Regression Analysis: Use a linear, weighted (typically 1/x or 1/x²) least-squares regression model.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Why it's critical: Accuracy measures the closeness of the mean test results to the true value. Precision evaluates the closeness of agreement (degree of scatter) between a series of measurements. Both are assessed at the intra-day (repeatability) and inter-day (intermediate precision) levels.

Experimental Protocol:

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix as the calibration standards at a minimum of four concentration levels:

    • LLOQ

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC (approx. 75-85% of ULOQ)

  • Intra-day (Within-run) Assessment: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Assessment: Repeat the analysis on at least two to three different days with freshly prepared calibration curves.

  • Acceptance Criteria: The mean value for accuracy (expressed as % bias) should be within ±15% of the nominal value (±20% at the LLOQ). The precision (expressed as % RSD or % CV) should not exceed 15% (20% at the LLOQ).[8]

Table 2: Illustrative Accuracy and Precision Data for 7-methoxy-DiPT in Plasma

QC Level (ng/mL)Intra-Day (n=5)Inter-Day (n=15, 3 runs)
Mean Conc. ± SD Precision (%RSD)
LLOQ (0.5) 0.54 ± 0.0611.1%
Low (1.5) 1.45 ± 0.117.6%
Mid (50) 52.1 ± 2.54.8%
High (85) 83.2 ± 3.84.6%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it's critical: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] The LOQ is the most critical value for quantitative assays.

Experimental Protocol:

  • Signal-to-Noise Ratio: This is a common approach. LOD is typically defined as a signal-to-noise ratio (S/N) of 3:1, while LOQ corresponds to an S/N of 10:1.[14]

  • Based on Standard Deviation of the Response and the Slope: LOQ can also be calculated from the standard deviation of the blank response and the slope of the calibration curve.

  • Confirmation: The LOQ must be confirmed by demonstrating that it meets the accuracy and precision criteria (±20% bias and ≤20% RSD).[8] For sensitive LC-MS/MS methods, an LOQ of around 1 ng/mL or lower is often achievable.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Rationale: For biofluids like plasma or serum, protein precipitation is a fast and effective method to remove the bulk of proteinaceous material that can interfere with analysis and damage the LC column.[15][16] It is a simple "matrix scavenging" technique.[17]

Protocol:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown), 10 µL of Internal Standard working solution (e.g., 7-methoxy-DiPT-d4), and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to sample is crucial for efficient protein crashing.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

G A 1. Aliquot 100 µL Plasma Sample B 2. Add 10 µL Internal Standard (IS) A->B C 3. Add 300 µL Cold Acetonitrile (PPT Agent) B->C D 4. Vortex (1 minute) C->D E 5. Centrifuge (10 min @ 14,000g) D->E F 6. Transfer Supernatant to Autosampler Vial E->F G 7. Inject onto LC-MS/MS F->G

Caption: Workflow for protein precipitation sample preparation.

LC-MS/MS Instrumentation and Conditions

Rationale: Reversed-phase chromatography is ideal for separating tryptamines. A C18 column provides good retention and peak shape. A gradient elution using acetonitrile or methanol with a formic acid modifier ensures efficient elution and good ionization in positive electrospray mode. Tandem MS provides the necessary selectivity through Multiple Reaction Monitoring (MRM).

Example Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Illustrative):

    • 7-methoxy-DiPT: Q1: 261.2 -> Q3: 160.1 (Quantifier), 117.1 (Qualifier)

    • 7-methoxy-DiPT-d4 (IS): Q1: 265.2 -> Q3: 160.1

Conclusion

The successful quantification of 7-methoxy-DiPT requires a carefully selected and rigorously validated analytical method. While several techniques are available, LC-MS/MS offers the optimal balance of sensitivity, selectivity, and throughput for demanding research and regulated environments.[5] Adherence to the validation principles outlined by regulatory bodies like the ICH and FDA is not merely a procedural formality; it is the foundation of data integrity.[1] By systematically evaluating parameters from specificity to stability, researchers can ensure their method is robust, reliable, and fit for its intended purpose, generating data that is both scientifically sound and defensible.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Gotvaldova, K., Borovicka, J., Hajkova, K., et al. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International Journal of Molecular Sciences, 23. [Link]

  • Glase, S., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. [Link]

  • Kamata, T., Katagi, M., Kamata, H. T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Drug Metabolism and Disposition, 34(2), 281-7. [Link]

  • Yasmo Perez, J. P., et al. (2025). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. ResearchGate. [Link]

  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]

  • Kamata, T., Katagi, M., Kamata, H. T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans. PubMed. [Link]

  • ResearchGate. (n.d.). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • Shen, H. W., et al. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 903, 130-135. [Link]

  • ResearchGate. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]

  • Oxford Academic. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034. [Link]

  • Kamal, A. H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology A. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

Sources

Cross-validation of 7-methoxy DiPT analytical results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Validation of 7-Methoxy DiPT Analytical Results

Executive Summary: The Isomer Challenge

In the analysis of tryptamine-based psychoactive substances, structural fidelity is paramount. 7-methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) presents a specific analytical challenge: it is a positional isomer of the widely controlled substance 5-MeO-DiPT ("Foxy Methoxy"). Both compounds share the same molecular formula (


) and nominal mass (

Da), resulting in identical molecular ion peaks in low-resolution mass spectrometry.

Misidentification leads to false positives in forensic toxicology and compromised data in pharmacological research. This guide establishes a multi-modal cross-validation protocol combining Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Proton Nuclear Magnetic Resonance (


H-NMR) to definitively distinguish 7-MeO-DiPT from its 5-methoxy analog.

Analytical Strategy: The Orthogonal Matrix

To ensure scientific integrity, we employ an orthogonal testing matrix. No single method is trusted in isolation.

MethodRolePrimary Analyte MarkerCritical Limitation
GC-MS (EI) Screening & Library Match

114 (Base),

274 (

)
Indistinguishable fragmentation pattern from 5-MeO-DiPT without high-res RT calibration.
UHPLC-MS/MS Sensitivity & QuantitationMRM:

Co-elution of isomers on standard C18 columns is common.

H-NMR
Structural Confirmation Aromatic Coupling (

)
Requires mg-scale purity; lower sensitivity than MS.

Method 1: GC-MS Screening Protocol

Objective: Establish the presence of the methoxy-DiPT skeleton via Electron Ionization (EI) fragmentation.

Protocol:

  • Column: Rxi-5Sil MS (or equivalent DB-5ms),

    
    .
    
  • Carrier Gas: Helium, constant flow

    
     mL/min.
    
  • Temp Program:

    
    C (1 min) 
    
    
    
    
    
    C/min
    
    
    
    
    C (hold 10 min).
  • Injection: Split 20:1,

    
    C.
    

Data Analysis & Causality:

  • Base Peak (

    
     114):  The dominant peak arises from the 
    
    
    
    -cleavage of the ethyl-amino side chain. This confirms the N,N-diisopropyl moiety (
    
    
    ).
  • Molecular Ion (

    
     274):  Confirms the intact methoxy-tryptamine structure.
    
  • Differentiation Logic: While 5-MeO-DiPT and 7-MeO-DiPT have nearly identical mass spectra, they possess distinct Retention Indices (RI). You must run a Certified Reference Material (CRM) of 5-MeO-DiPT in the same sequence.

    • Observation: 7-substituted indoles often exhibit slightly lower boiling points/retention times than 5-substituted analogs due to the proximity of the methoxy group to the indole nitrogen, preventing intermolecular hydrogen bonding stacking.

Method 2: UHPLC-MS/MS Confirmation

Objective: High-sensitivity detection and chromatographic separation of isomers.

Protocol:

  • Column: C18 Phenyl-Hexyl (provides better selectivity for aromatic isomers than standard C18),

    
     mm, 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (ESI+):

  • Quantifier:

    
     (Side chain cleavage).
    
  • Qualifier:

    
     (Methoxy-indole core).
    
  • Qualifier:

    
     (Demethylated indole core).
    

Self-Validating Step: Calculate the ion ratio between the Quantifier (114) and Qualifier (174). If the ratio deviates by


 from the standard, the result is flagged as "Inconclusive/Potential Interference."

Method 3: H-NMR Structural Validation (The Gold Standard)

Objective: Definitive proof of the methoxy group position (Regiospecificity). This is the only method that provides ab initio structural proof without relying solely on retention time matching.

Mechanism: The splitting pattern of the aromatic protons in the indole ring differs fundamentally between 5- and 7-substitution.

Experimental Setup:

  • Solvent:

    
     or 
    
    
    
    .
  • Frequency: 400 MHz minimum.

Spectral Interpretation (The "Fingerprint"):

  • 5-MeO-DiPT Pattern:

    • Protons at positions 4, 6, and 7.[1]

    • H-4: Doublet (

      
       Hz, meta-coupling to H-6).
      
    • H-6: Doublet of doublets (

      
       Hz, ortho to H-7, meta to H-4).
      
    • H-7: Doublet (

      
       Hz, ortho to H-6).
      
  • 7-MeO-DiPT Pattern (Target):

    • Protons at positions 4, 5, and 6.

    • H-4: Doublet (

      
       Hz, ortho to H-5).
      
    • H-5: Triplet/Doublet of doublets (

      
       Hz, ortho to H-4 and H-6).
      
    • H-6: Doublet (

      
       Hz, ortho to H-5).
      
    • Key Shift: The Methoxy signal (

      
       ppm) in 7-MeO-DiPT is spatially proximate to the Indole N-H. In 
      
      
      
      , this often causes a distinct downfield shift of the N-H proton compared to the 5-MeO isomer due to hydrogen bonding effects.

Workflow Visualization

A. Analytical Cross-Validation Workflow

CrossValidation Sample Unknown Sample (Suspected 7-MeO-DiPT) Extraction L/L Extraction (Basic pH -> CHCl3) Sample->Extraction Split Sample Splitting Extraction->Split GCMS GC-MS (EI) Screening Split->GCMS LCMS UHPLC-MS/MS Quantitation Split->LCMS NMR 1H-NMR Structural Proof Split->NMR If purity >95% Data1 Mass Spectrum: m/z 114, 274 GCMS->Data1 Data2 RT Match & Ion Ratio Check LCMS->Data2 Data3 Coupling Constants: Confirm 4,5,6 pattern NMR->Data3 Consensus Data Fusion & Final Validation Data1->Consensus Data2->Consensus Data3->Consensus

Figure 1: The tri-modal cross-validation workflow ensures that mass spectral data is corroborated by structural magnetic resonance data.

B. Isomer Differentiation Logic

IsomerLogic Start Analyte m/z 274 Base Peak 114 CheckRT Compare RT to 5-MeO-DiPT CRM Start->CheckRT Match RT Matches 5-MeO-DiPT CheckRT->Match Yes NoMatch RT Distinct (Usually earlier) CheckRT->NoMatch No NMR_Check Run 1H-NMR (Aromatic Region) Match->NMR_Check Confirm NoMatch->NMR_Check Identify Pattern5 Pattern: d, dd, d (H4, H6, H7) NMR_Check->Pattern5 Pattern7 Pattern: d, t, d (H4, H5, H6) NMR_Check->Pattern7 Result5 ID: 5-MeO-DiPT (Controlled) Pattern5->Result5 Result7 ID: 7-MeO-DiPT (Isomer) Pattern7->Result7

Figure 2: Decision tree for distinguishing 5-methoxy and 7-methoxy regioisomers using chromatographic and spectroscopic gates.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Tryptamines. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Analyses of the structural isomers of the 'legal high' 5-methoxy-DALT and their implications for the identification of new psychoactive substances. Drug Testing and Analysis. (Contextual reference for methoxy-tryptamine isomer differentiation). Retrieved from [Link]

  • Tiwari, A. K., et al. (2023). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (Reference for solvent residual peaks in NMR analysis). Retrieved from [Link]

Sources

Differentiating 7-methoxy DiPT from its Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of tryptamine research, 7-methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) presents a unique analytical challenge. It is a positional isomer of the widely known and legally controlled substance 5-MeO-DiPT ("Foxy") . While 5-MeO-DiPT is a potent serotonin agonist with hallucinogenic properties, 7-MeO-DiPT is reported to be largely inactive or significantly less potent.

Accurate differentiation is critical for two reasons:

  • Legal Compliance: 5-MeO-DiPT is a Schedule I controlled substance in the United States.[1] Misidentification of the 7-isomer as the 5-isomer can lead to false positives in forensic casework.

  • Pharmacological Integrity: Research into structure-activity relationships (SAR) requires absolute isomeric purity to determine how methoxy positioning affects receptor binding affinity.

This guide outlines a self-validating analytical workflow to definitively distinguish 7-MeO-DiPT from its isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary structural confirmation tool.

Chemical Identity & Structural Logic[2]

The core difference lies in the substitution pattern on the indole benzene ring. Both compounds share the same molecular weight (274.41 g/mol ) and elemental formula (


), making mass-based identification insufficient without chromatographic separation.
Feature5-MeO-DiPT (Target/Control)7-MeO-DiPT (Isomer of Interest)
Structure Methoxy group at position 5 Methoxy group at position 7
Indole Protons H4, H6, H7H4, H5, H6
Proton Connectivity H6 is adjacent to H7; H4 is isolated.H4, H5, and H6 are contiguous (adjacent).
Key NMR Signal No Triplet in aromatic region.Triplet (t) at H5 position.

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

NMR is the only method that provides direct structural elucidation of the substitution pattern. The connectivity of the aromatic protons serves as the "fingerprint" for differentiation.

Experimental Protocol: Proton ( H) NMR

Solvent:


 or 

(Deuterated Methanol preferred for exchangeable protons). Frequency: 400 MHz or higher recommended for clear splitting resolution.
Aromatic Region Analysis (6.5 – 7.5 ppm)

Scenario A: 5-MeO-DiPT (1,3,4-trisubstituted pattern)

  • H4: Appears as a doublet (d) with small meta-coupling (

    
     Hz). It is isolated from the other protons.
    
  • H6: Appears as a doublet of doublets (dd). It couples to H7 (ortho,

    
     Hz) and H4 (meta, 
    
    
    
    Hz).
  • H7: Appears as a doublet (d) with large ortho-coupling (

    
     Hz).
    
  • Result: You observe two doublets and one doublet of doublets .

Scenario B: 7-MeO-DiPT (1,2,3-trisubstituted pattern)

  • H5: This proton is flanked by H4 and H6. It couples to both with similar ortho constants (

    
     Hz), appearing as a triplet (t)  or a dd that resembles a triplet.
    
  • H4 & H6: Both appear as doublets (d) coupling to the central H5.

  • Result: You observe two doublets and one distinct triplet .

Critical Insight: The presence of a triplet in the aromatic region is the definitive marker for the 7-methoxy isomer (or 4-methoxy, distinguishable by shift). The 5-methoxy isomer cannot produce a triplet pattern.

Analytical Strategy 2: Mass Spectrometry (GC-MS)

Mass spectrometry is useful for screening but prone to ambiguity because the fragmentation pathways for these isomers are nearly identical.

Fragmentation Logic

Both isomers undergo


-cleavage at the ethylamine side chain.
  • Base Peak (m/z 114): The N,N-diisopropyliminium ion

    
     dominates the spectrum. This peak is identical for both isomers.
    
  • Indole Fragment (m/z 160): The methoxy-indole cation

    
     is formed. While the mass is the same, the intensity ratio relative to the base peak may vary slightly, but this is not reliable for confirmation.
    
Protocol: Retention Time Indexing

Since mass spectra are similar, separation must rely on Gas Chromatography (GC) retention times.

  • Column: DB-1 or DB-5MS (non-polar to slightly polar).

  • Trend: 7-substituted tryptamines often elute earlier than 5-substituted analogs due to intramolecular hydrogen bonding (between the 7-methoxy oxygen and the indole NH), which reduces polarity and interaction with the stationary phase.

  • Requirement: You must run a certified reference standard of 5-MeO-DiPT in the same sequence to establish a Relative Retention Time (RRT).

Differentiation Workflow

The following diagram illustrates the logical decision tree for an analyst encountering an unknown methoxy-DiPT sample.

G Start Unknown Sample (Suspected Methoxy-DiPT) MS_Screen Step 1: GC-MS Screening (Target Ion m/z 114, 160) Start->MS_Screen Check_Mass Is Molecular Ion m/z 274? MS_Screen->Check_Mass NMR_Analysis Step 2: 1H-NMR Analysis (Aromatic Region) Check_Mass->NMR_Analysis Yes Result_Other Identity: Other Isomer (e.g., 4-MeO or 6-MeO) Check_Mass->Result_Other No (Not a DiPT isomer) Splitting_Check Analyze Splitting Pattern NMR_Analysis->Splitting_Check Result_5MeO Identity: 5-MeO-DiPT (Controlled/Active) Splitting_Check->Result_5MeO Pattern: d, d, dd (No Triplet) Result_7MeO Identity: 7-MeO-DiPT (Isomer) Splitting_Check->Result_7MeO Pattern: d, t, d (Distinct Triplet) Splitting_Check->Result_Other Other Pattern

Figure 1: Analytical decision tree for differentiating 5-MeO-DiPT from 7-MeO-DiPT.

Summary of Comparative Data

Parameter5-MeO-DiPT7-MeO-DiPT
Molecular Weight 274.41274.41
Base Peak (EI-MS) m/z 114m/z 114
Secondary Ion m/z 160m/z 160
Aromatic NMR Pattern Isolated H4; H6/H7 coupling.Contiguous H4/H5/H6 system.[2]
Key NMR Feature No Triplet Triplet at ~6.9-7.1 ppm
GC Elution Order Typically Later (More Polar)Typically Earlier (H-bond effect)

References

  • Shulgin, A., & Shulgin, A. (1997).[3] TiHKAL: The Continuation. Transform Press. (Context on 5-MeO-DiPT and general tryptamine synthesis). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 5-Methoxy-N,N-diisopropyltryptamine.[1][4][3][5][6][7] Retrieved from [Link]

  • Brandt, S. D., et al. (2004).[7] Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. ResearchGate. Retrieved from [Link]

Sources

Neurochemical differences between 7-methoxy DiPT and DMT

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative neurochemical analysis of N,N-Dimethyltryptamine (DMT) and 7-methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) .

Executive Summary: The primary neurochemical distinction lies in functional efficacy . DMT is a high-potency, broad-spectrum serotonin agonist (5-HT1A/2A/2C) capable of inducing profound rapid-onset psychedelic states. In contrast, 7-MeO-DiPT is pharmacologically inert at relevant doses (up to 70 mg), primarily due to steric hindrance at the 7-position of the indole ring, which prevents successful docking within the 5-HT2A receptor's orthosteric binding pocket.

Chemical Structure & Physicochemical Properties

The structural divergence dictates the pharmacological outcome. The addition of a methoxy group at the 7-position, combined with bulky isopropyl chains on the amine, creates a molecule that fails to mimic the endogenous ligand (serotonin) effectively.

FeatureN,N-DMT 7-MeO-DiPT
IUPAC Name 2-(1H-indol-3-yl)-N,N-dimethylethanamineN-[2-(7-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine
Indole Substitution Unsubstituted7-Methoxy (-OCH₃)
N-Substitution Dimethyl (-CH₃)₂Diisopropyl (-CH(CH₃)₂)₂
Molecular Weight 188.27 g/mol 274.40 g/mol
Lipophilicity (LogP) ~2.5 (Moderate BBB penetration)~3.8 (High theoretical BBB penetration)
MAO Susceptibility High (Rapid degradation)Low (Steric shielding of amine)

Receptor Binding & Pharmacodynamics

This section details the mechanistic failure of 7-MeO-DiPT compared to the robust activation profile of DMT.

A. The 5-HT2A Receptor Interaction (The Psychedelic Switch)[3][4]
  • DMT: Acts as a partial-to-full agonist at the 5-HT2A receptor. The small N,N-dimethyl groups allow the side chain to fold into the receptor's deep hydrophobic cavity (orthosteric site), triggering the Gq-signaling pathway (phospholipase C activation) and β-arrestin recruitment.

  • 7-MeO-DiPT: The 7-methoxy group introduces significant steric bulk adjacent to the indole nitrogen. In Structure-Activity Relationship (SAR) studies, substitutions at the 7-position (unlike the 4- or 5-positions) often disrupt the hydrogen bonding network required for receptor activation. Furthermore, the N,N-diisopropyl groups are voluminous. While 5-MeO-DiPT ("Foxy") is active, the combination of 7-substitution + bulky amine likely prevents the molecule from entering or stabilizing the active conformation of the receptor.

B. 5-HT1A Affinity
  • DMT: Moderate affinity. Activation contributes to the "calming" or anxiolytic components of the onset.

  • 7-MeO-DiPT: Likely retains some affinity for 5-HT1A (which is more tolerant of bulky N-substitutions), but without 5-HT2A agonism, this does not result in psychedelic activity.

C. Experimental Data Summary (Binding Affinities)

Note: Specific Ki values for 7-MeO-DiPT are absent in public literature due to its inactivity. Values below are comparative estimates based on SAR standards.

TargetDMT (Ki) 7-MeO-DiPT (Est. Activity) 5-MeO-DiPT (Reference)
5-HT1A ~75 nMLow/Moderate Affinity (Non-Hallucinogenic)4.6 nM (High Affinity)
5-HT2A ~120 nMInactive / No Agonism 250 nM (Partial Agonist)
5-HT2C ~360 nMInactiveWeak Partial Agonist
SERT > 10,000 nMLikely SERT Inhibitor (Theoretical)Potent Inhibitor

Critical Insight: The inactivity of 7-MeO-DiPT highlights the "7-position rule" in tryptamines: while 4- and 5-substitutions (e.g., Psilocin, 5-MeO-DMT) enhance or maintain potency, 7-substitutions generally abolish psychedelic effects.

Metabolic Stability & Pharmacokinetics

Metabolic Pathways
  • DMT (MAO-A Substrate): DMT is rapidly deaminated by Monoamine Oxidase A (MAO-A) in the gut and liver (First-Pass Metabolism). This renders it orally inactive without an MAO inhibitor (MAOI).

    • Half-life: < 15 minutes (IV/Inhaled).

  • 7-MeO-DiPT (MAO Resistant): The bulky isopropyl groups on the nitrogen atom sterically hinder the MAO enzyme from accessing the amine site. Consequently, DiPT derivatives are generally orally active.

    • Implication: If 7-MeO-DiPT were active at the receptor, it would be orally bioavailable and long-lasting (similar to 5-MeO-DiPT). Its lack of effect is purely pharmacodynamic (receptor fit), not pharmacokinetic (metabolism).

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways: DMT's successful signal transduction versus 7-MeO-DiPT's steric exclusion.

G DMT N,N-DMT Rec_Pocket 5-HT2A Binding Pocket (Orthosteric Site) DMT->Rec_Pocket High Affinity Fit MeO7 7-MeO-DiPT Steric_Block Steric Clash (7-Methoxy + Isopropyls) MeO7->Steric_Block Structural Bulk Signal Gq Protein Coupling (PLC Activation) Rec_Pocket->Signal Conformational Change Steric_Block->Rec_Pocket Fails to Dock No_Signal No Activation (Inert) Steric_Block->No_Signal Effect Psychedelic State (Visuals/Altered Cognition) Signal->Effect

Caption: Comparative molecular docking outcomes. DMT successfully engages the 5-HT2A receptor, initiating downstream signaling. 7-MeO-DiPT is blocked by steric hindrance, resulting in pharmacological inactivity.

Experimental Protocols

To validate the inactivity of 7-MeO-DiPT vs. DMT, the following standard assays are recommended.

Protocol A: In Vitro Calcium Flux Assay (Functional Potency)

Purpose: To measure the ability of the compound to activate the 5-HT2A receptor.[1][2]

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors and Gαq16 protein.

  • Reagent: Fluo-4 AM (calcium-sensitive dye).

  • Procedure:

    • Seed cells in 96-well black-wall plates (50,000 cells/well). Incubate 24h.

    • Load cells with Fluo-4 AM dye for 45 mins at 37°C.

    • Prepare drug dilutions (DMT and 7-MeO-DiPT) ranging from 0.1 nM to 10 µM.

    • Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Readout: Measure fluorescence intensity (calcium release) over 180 seconds.

  • Expected Result:

    • DMT: Sigmoidal dose-response curve (EC50 ~100-200 nM).

    • 7-MeO-DiPT: Flat line (no calcium mobilization) or extremely weak response at >10 µM.

Protocol B: Head-Twitch Response (HTR) in Mice (In Vivo)

Purpose: Behavioral proxy for 5-HT2A hallucinogenic activity.[3][1][2]

  • Subjects: C57BL/6J mice (Male, n=6 per group).

  • Dosing:

    • Group 1: Vehicle (Saline).

    • Group 2: DMT (10 mg/kg, IP) + MAOI (to ensure bioavailability).

    • Group 3: 7-MeO-DiPT (10 mg/kg, IP).

  • Observation: Place mice in observation chambers equipped with magnetometers or high-speed cameras.

  • Metric: Count head twitches (rapid rotational jerks) over 20 minutes.

  • Expected Result:

    • DMT: High frequency of HTR (~30-50 events).

    • 7-MeO-DiPT: No significant difference from vehicle (~0-2 events).

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Detailed bioassay data establishing the inactivity of 7-MeO-DiPT).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (Comprehensive review of tryptamine SAR and 5-HT2A activation mechanisms).

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. (Binding data for 5-MeO-DiPT and DMT).

  • Cayman Chemical. (2023).[4] 7-methoxy DiPT (hydrochloride) Product Information. (Confirmation of compound existence and status as analytical standard).

Sources

Comparative Toxicity Guide: Synthetic Tryptamines (5-MeO-xxT Series)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the toxicity profiles of synthetic tryptamines, specifically focusing on the N-substituted 5-methoxy-tryptamine analogs (e.g., 5-MeO-MiPT, 5-MeO-DALT, 5-MeO-DiPT). Core Insight: While often marketed as "legal" alternatives to psilocybin or DMT, these compounds exhibit distinct toxicological risks driven by structure-activity relationships (SAR) . Unlike classical tryptamines, N-substituted analogs frequently act as potent Serotonin Transporter (SERT) inhibitors, leading to secondary neurotoxicity via oxidative stress and mitochondrial dysfunction, distinct from their primary 5-HT2A agonism.

Structural & Pharmacological Basis

The toxicity of synthetic tryptamines is heavily influenced by the steric bulk and lipophilicity of the N-substitutions.

Comparative Pharmacodynamics
  • 5-MeO-MiPT (Moxy): N-methyl-N-isopropyl.[1][2] High affinity for 5-HT1A and 5-HT2A. Significant SERT inhibition leading to monoamine accumulation.

  • 5-MeO-DALT: N,N-diallyl.[3][4][5][6][7] Acts primarily as a 5-HT2A agonist with lower monoamine transporter inhibition compared to MiPT/DiPT.

  • 5-MeO-DiPT (Foxy): N,N-diisopropyl.[5][8][9] High cytotoxicity linked to oxidative stress; competitive SERT inhibition.

Table 1: Receptor Affinity & Transporter Inhibition Profiles Data synthesized from Rickli et al. (2015) and Sogawa et al.

Compound5-HT1A (

nM)
5-HT2A (

nM)
SERT Inhibition (


M)
NET Inhibition (


M)
Primary Tox Mechanism
5-MeO-MiPT 581633.54.2Monoamine toxicity, Apoptosis
5-MeO-DALT ~200~400>10 (Weak)>10 (Weak)5-HT2A mediated behavioral tox
5-MeO-DiPT 221601.82.6Oxidative Stress, Genotoxicity
Psilocin (Ref) 150107>10>10Low cytotoxicity

Critical Insight: The correlation between SERT inhibition and cytotoxicity is strong. Compounds like 5-MeO-DiPT that potently inhibit reuptake cause higher intracellular oxidative stress than pure agonists like 5-MeO-DALT.

Mechanisms of Toxicity

The transition from therapeutic potential to toxicity in this class is mediated by two primary pathways: Excitotoxicity and Mitochondrial Dysfunction .

Pathway Visualization: Tryptamine-Induced Apoptosis

The following diagram illustrates the mechanistic cascade where SERT inhibition and 5-HT2A agonism converge to cause cell death.

TryptamineToxicity Drug Synthetic Tryptamine (e.g., 5-MeO-MiPT) SERT SERT Inhibition Drug->SERT Rec 5-HT2A Activation Drug->Rec Mono Extracellular Monoamine Surge SERT->Mono Accumulation Ca Intracellular Ca2+ Influx Rec->Ca Gq Pathway ROS Reactive Oxygen Species (ROS) Mono->ROS Auto-oxidation Ca->ROS Mito Mitochondrial Dysfunction Ca->Mito ROS->Mito Oxidative Stress Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release DNA DNA Fragmentation Caspase->DNA Death Apoptosis / Cell Death DNA->Death

Figure 1: Mechanistic pathway showing how dual-action tryptamines induce neurotoxicity via ROS generation and mitochondrial collapse.

Experimental Protocols for Safety Assessment

To validate the toxicity profiles of novel analogs, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.[10]

Protocol A: Comparative Cytotoxicity (MTT & LDH Assay)

Purpose: Distinguish between metabolic inhibition (mitochondrial health) and membrane integrity (necrosis).

  • Cell Line Selection:

    • HepG2 (Liver): For metabolic toxicity (high CYP450 activity).

    • Differentiated NG108-15 (Neuronal): For neurotoxicity screening.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Apply drug concentration gradient (0.1

      
      M to 500 
      
      
      
      M).
    • Control: Vehicle (0.1% DMSO) and Positive Control (Triton X-100 for LDH; Rotenone for MTT).

  • MTT Workflow (Mitochondrial):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

    • Validation: If MTT decreases but LDH remains low, toxicity is apoptotic/mitochondrial, not necrotic.

  • Caspase-3 Confirmation (Immunohistochemistry):

    • As per Arbo et al., if MTT shows toxicity, stain for Caspase-3 to confirm apoptosis. High-dose 5-MeO-MiPT has been shown to significantly increase Caspase-3 positive cells in hepatic and cortical tissue.

Protocol B: hERG Channel Liability Screening

Purpose: Synthetic tryptamines carry a risk of QT prolongation. This protocol uses automated patch-clamp technology to assess cardiotoxicity.

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular:[8] Standard Tyrode’s solution.

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500ms (activates channels).

    • Repolarize to -50 mV for 500ms (elicits tail current).

  • Analysis:

    • Measure peak tail current amplitude before and after drug application.

    • Threshold: >20% inhibition at

      
       (clinical concentration) indicates high risk.
      
    • Note: While Psilocin is generally hERG-safe, N,N-diisopropyl analogs (DiPT series) have shown higher liability in silico and require physical validation.

Experimental Workflow Diagram

This diagram outlines the standard operating procedure (SOP) for screening a new synthetic tryptamine.

ToxScreening cluster_InSilico Phase 1: In Silico cluster_InVitro Phase 2: In Vitro cluster_Mechanistic Phase 3: Mechanistic Sample Novel Tryptamine Docking Receptor Docking (5-HT2A / hERG) Sample->Docking MTT MTT Assay (Metabolic) Docking->MTT If High Affinity hERG hERG Patch Clamp (Cardiac) MTT->hERG Caspase Caspase-3 Quantification MTT->Caspase If Cytotoxic Comet Comet Assay (Genotoxicity) Caspase->Comet If Apoptotic

Figure 2: Step-wise toxicity screening pipeline for novel psychoactive substances.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • Arbo, M. D., et al. (2018). In vitro neurotoxicity of the synthetic tryptamine 5-MeO-MiPT. Toxicology Letters. Link

  • Sogawa, C., et al. (2007). Cytotoxic effects of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in neuronal cells.[8] Toxicology. Link

  • Xu, A., et al. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research. Link

  • Helliwell, M. V., et al. (2023). Inhibition of the hERG Potassium Channel. Pharmaceuticals.[11][12][13] Link

Sources

Comparative Efficacy Guide: 7-methoxy DiPT vs. 5-methoxy DiPT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Divergence

In the structural optimization of tryptamine-based psychedelics, the position of the methoxy substituent on the indole ring acts as a binary switch for pharmacological efficacy. This guide analyzes 7-methoxy-N,N-diisopropyltryptamine (7-MeO-DiPT) , a positional isomer of the potent 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) .[1][2]

Critical Finding: Despite sharing an identical molecular formula (


) and molecular weight (274.41  g/mol ), these two compounds exhibit polar opposite efficacy profiles.
  • 5-MeO-DiPT ("Foxy"): High potency agonist at 5-HT

    
     receptors; active orally at 6–12 mg.
    
  • 7-MeO-DiPT: Pharmacologically inert or possessing negligible potency; inactive in human bioassays at doses exceeding 70 mg.

This guide serves as a negative control analysis, detailing why 7-MeO-DiPT fails as a receptor ligand and providing the protocols necessary to distinguish it from its active isomer in research settings.

Chemical Structure & Properties

The efficacy disparity stems from the steric and electrostatic environment within the Orthosteric Binding Site (OBS) of the 5-HT


 receptor.
Feature7-methoxy DiPT5-methoxy DiPT
CAS Number 2749302-95-04021-34-5
Substitution Position C7 (Adjacent to indole nitrogen)C5 (Para to indole nitrogen)
Electronic Effect Inductive withdrawal on N1Resonance donation to ring system
Receptor Affinity (5-HT

)
Negligible / LowHigh (

in low nM range)
Human Active Dose Inactive (>70 mg) 6 – 12 mg
Lipophilicity (LogP) ~3.5 (Predicted)3.68
Mechanistic SAR Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the efficacy of these tryptamines.

SAR_Logic Substrate Tryptamine Core (N,N-diisopropyl) Pos5 5-Position Substitution (5-MeO) Substrate->Pos5 Methoxy Addition Pos7 7-Position Substitution (7-MeO) Substrate->Pos7 Methoxy Addition Binding 5-HT2A Orthosteric Binding Pocket Pos5->Binding Fits Hydrophobic Cleft Pos7->Binding Interferes with Helix 7? Result_Active High Affinity Binding (Hydrophobic Interaction) Binding->Result_Active Receptor Activation Result_Inactive Steric Clash / Poor Orientation Binding->Result_Inactive No Activation

Figure 1: SAR Decision Tree. The 5-position substitution facilitates hydrophobic interactions within the receptor cleft, while the 7-position likely introduces steric hindrance, preventing deep binding.

Comparative Efficacy Analysis

The following data synthesizes historical bioassay records (Shulgin) and modern binding affinity predictions.

Table 1: Pharmacological Performance Profile
Parameter7-methoxy DiPT5-methoxy DiPTDiPT (Unsubstituted)
Primary Target Unknown (Low Affinity)5-HT

/ SERT
5-HT

/ 5-HT

Potency Class Inactive High Moderate
In Vivo Efficacy (Human) No effect observed up to 70 mg [1]Full psychoactive effects at 6-12 mg [1]Auditory distortion at 25-50 mg
Metabolic Stability Likely susceptible to O-demethylationSusceptible to CYP2D6 O-demethylationN-dealkylation
SERT Inhibition UnknownCompetitive Inhibitor (

~ cocaine) [4]
Weak

Interpretation: The inactivity of 7-MeO-DiPT highlights the strict spatial requirements of the serotonin receptor. While the N,N-diisopropyl groups (present in both) provide protection against Monoamine Oxidase (MAO) degradation, they cannot compensate for the poor binding orientation caused by the 7-methoxy group.

Experimental Protocols

To validate these claims or utilize 7-MeO-DiPT as a reference standard, the following protocols are established.

Protocol A: Analytical Differentiation (NMR)

Objective: To distinguish 7-MeO-DiPT from 5-MeO-DiPT in forensic or QC samples, as mass spectrometry (MS) fragmentation patterns are often identical for positional isomers.

  • Sample Prep: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of deuterated methanol (

    
    ) or DMSO-
    
    
    
    .
  • Acquisition: Acquire

    
    -NMR spectra at 400 MHz or higher.
    
  • Differentiation Logic:

    • 5-MeO-DiPT: Look for the characteristic splitting pattern of the indole ring protons. The H4 and H6 protons will show distinct coupling constants (

      
      ) indicative of meta-substitution relative to the methoxy group.
      
    • 7-MeO-DiPT: The 7-methoxy group alters the chemical shift of the adjacent H6 proton significantly. Crucially, the integration of the aromatic region will differ in pattern (1,2,3-substitution pattern vs 1,2,4-substitution).

    • Key Signal: The methoxy singlet (-OCH

      
      ) will appear at slightly different shifts (
      
      
      
      ~3.8–3.9 ppm) due to the differing electronic environment of the indole ring.
Protocol B: In Vitro Receptor Binding Assay (5-HT )

Objective: To quantitatively determine the


 value of 7-MeO-DiPT (confirming inactivity).

Reagents:

  • Radioligand: [

    
    H]Ketanserin (0.5 nM final concentration).
    
  • Source Tissue: HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L radioligand.
      
    • Add 50

      
      L of 7-MeO-DiPT (concentration range: 
      
      
      
      M to
      
      
      M).
    • Add 100

      
      L membrane suspension.
      
    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot competitive binding curves using non-linear regression (Prism/GraphPad) to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: 7-MeO-DiPT is expected to show a


 nM (or very weak displacement), contrasting with 5-MeO-DiPT's nanomolar affinity.
Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Efficacy Testing Sample Unknown Sample NMR 1H-NMR Spectroscopy Sample->NMR Differentiate Differentiate Isomer (5-MeO vs 7-MeO) NMR->Differentiate Binding 5-HT2A Binding Assay ([3H]Ketanserin) Differentiate->Binding If 7-MeO confirmed Data Calculate Ki Value Binding->Data

Figure 2: Validation Workflow. Ensuring chemical identity via NMR prior to pharmacological assay is critical due to the high potency risk of the 5-MeO isomer.

Safety & Toxicology

  • 7-MeO-DiPT:

    • Toxicity: Unknown.[3] Given the lack of receptor activation, physiological toxicity may be lower than 5-MeO-DiPT, but metabolic toxicity (formation of reactive intermediates) cannot be ruled out.

    • Handling: Treat as a potential irritant and unknown bioactive. Use standard PPE (gloves, fume hood).

  • 5-MeO-DiPT (Reference):

    • Toxicity: Verified Serotonin Syndrome risk at high doses. Neurotoxicity observed in rodent models (distinct from MDMA) [4].[2]

    • Metabolism: Metabolized by CYP2D6; polymorphism in this enzyme can lead to unpredictable plasma levels.

References

  • Shulgin, A. T., & Shulgin, A. (1997).[4] TiHKAL: The Continuation. Transform Press. (Primary source for 7-MeO-DiPT inactivity >70mg).[1][2][5]

  • Cayman Chemical. (2023). 7-methoxy DiPT (hydrochloride) Product Datasheet. Item No. 18313.

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

  • Sogawa, C., et al. (2007).[6] 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter.[6] Toxicology Letters, 170(1), 75-82.

  • Brandt, S. D., et al. (2010). Analytical characterization of 5-methoxy-N,N-diisopropyltryptamine. Drug Testing and Analysis. (Differentiation of tryptamine isomers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.